Entellan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLPIOPUASGRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
112966-33-3, 25608-33-7, 107404-23-9, 790662-24-7, 725715-04-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl methacrylate-methyl methacrylate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107404-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, triblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790662-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, diblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725715-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30909118 | |
| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25608-33-7, 104673-14-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Entellan® new Mounting Medium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical composition and physical properties of Entellan® new, a rapid, water-free mounting medium for microscopy. The information is compiled from technical data sheets and safety data sheets to assist researchers in its appropriate application.
Core Chemical Composition
This compound® new is a xylene-based mounting medium. Its primary components consist of a proprietary mixture of acrylic acid ester polymers dissolved in a xylene isomer mixture.[1][2] The specific formulation of the "mixed acrylates" is not publicly disclosed by the manufacturer. However, for similar products, the concentration of the polymer of mixed acrylates is approximately 40% (w/w), dissolved in 60% (w/w) xylene. The xylene acts as a clearing agent and solvent, which evaporates after application, leaving the hardened polymer to permanently fix the coverslip.
A related product, this compound®, utilizes toluene (B28343) as the solvent for the mixed acrylates. It is crucial for users to select the appropriate mounting medium based on their tissue clearing solvent to ensure compatibility and optimal optical clarity.
Physicochemical Properties
The physical and chemical characteristics of this compound® new are critical for its performance in microscopy applications. These properties ensure a clear, stable, and durable preparation for long-term archiving.
| Property | Value | Reference |
| Appearance | Colorless, viscous liquid | |
| Solvent | Xylene (isomer mixture) | [1][2] |
| Polymer | Polymer of mixed acrylates | [1][2] |
| Refractive Index (n 20/D) | 1.490 - 1.500 | |
| Density (d 20°C/4°C) | 0.94 - 0.96 g/cm³ | |
| Viscosity (20°C) | 250 - 600 mPa·s | [1] |
| Flash Point | 23 °C | |
| Boiling Point | 137 - 143 °C |
Experimental Protocol: Standard Mounting Procedure
The following protocol outlines the standard procedure for using this compound® new for the permanent mounting of dehydrated biological specimens.
Materials:
-
Microscope slides with dehydrated and cleared tissue sections
-
Coverslips
-
This compound® new mounting medium
-
Dropper or applicator stick
-
Fume hood
Procedure:
-
Final Clearing: Ensure the tissue specimen on the microscope slide has been thoroughly dehydrated through a graded series of ethanol (B145695) and has been cleared in xylene. This is a critical step to prevent turbidity or cloudiness in the final preparation.
-
Application of Mounting Medium: In a well-ventilated fume hood, place the microscope slide on a level surface. Dispense one to two drops of this compound® new directly onto the tissue section. The amount will vary depending on the size of the coverslip.
-
Applying the Coverslip: Hold a clean coverslip at a 45-degree angle to the slide. Touch one edge of the coverslip to the slide, adjacent to the mounting medium. Slowly lower the coverslip onto the slide, allowing the this compound® new to spread evenly and displace any air bubbles.
-
Drying and Curing: Place the slide on a flat surface in a well-ventilated area to dry. The xylene will evaporate, and the acrylic polymer will harden. This process typically takes several hours at room temperature but can be accelerated by placing the slides in a warm oven (approximately 40-50°C).
-
Cleaning: Once the mounting medium has hardened, any excess can be carefully removed from the edges of the coverslip using a razor blade or a cloth lightly dampened with xylene.
Visualizations
The following diagrams illustrate the chemical composition and a typical workflow for using a xylene-based mounting medium.
Caption: General chemical composition of this compound® new mounting medium.
Caption: Standard workflow for preparing microscope slides with a xylene-based mounting medium.
References
Entellan's Refractive Index: A Cornerstone of High-Fidelity Microscopy
For researchers, scientists, and drug development professionals striving for pristine microscopic imaging, the choice of mounting medium is a critical, yet often overlooked, parameter. Among the plethora of available options, Entellan™, a xylene-based mounting medium, has established itself as a reliable choice for long-term specimen preservation and high-quality imaging. This technical guide delves into the core of what makes this compound effective: its refractive index. We will explore the significance of this optical property in microscopy, provide detailed experimental protocols for its use and measurement, and present a comparative analysis with other common mounting media.
The refractive index (RI) of a material is a dimensionless number that describes how light propagates through that medium. In the context of microscopy, achieving a consistent refractive index across the entire light path—from the illumination source, through the condenser, glass slide, mounting medium, specimen, coverslip, and finally into the objective lens—is paramount for obtaining sharp, high-resolution images. Mismatches in the refractive indices of these components can lead to significant optical aberrations, such as light scattering and spherical aberration, which ultimately degrade image quality and compromise data integrity.
The Critical Role of Refractive Index Matching in Microscopy
Light travels at different speeds through different materials. When light passes from one medium to another with a different refractive index, it bends or "refracts." In a perfect microscopy setup, the refractive index of the mounting medium should closely match that of the glass slide and coverslip (typically around 1.515) and, importantly, the fixed and cleared biological specimen itself (approximately 1.53).[1]
When these refractive indices are aligned, the light rays proceeding from the specimen to the objective lens do so with minimal deviation. This alignment is crucial for several reasons:
-
Minimization of Light Scattering: A matched refractive index renders the unstained portions of the tissue virtually transparent, reducing the scattering of light. This enhances the contrast of the stained elements, making them more clearly visible.
-
Reduction of Spherical Aberration: Spherical aberration occurs when light rays passing through the periphery of a lens are focused at a different point from those passing through the center. A mismatch in refractive indices between the mounting medium and the objective lens exacerbates this issue, resulting in images that are hazy and out of focus, particularly in the z-axis.
-
Improved Axial Resolution: By minimizing spherical aberration, a matched refractive index significantly improves the resolution along the optical axis (z-axis), which is critical for accurate three-dimensional reconstructions of cellular and tissue structures.[2]
The diagram below illustrates the idealized light path in a matched refractive index environment versus the distorted path in a mismatched scenario.
Caption: The importance of refractive index matching in microscopy.
Quantitative Data: Refractive Index Comparison
This compound is formulated to have a refractive index that is closely aligned with the optical properties of glass and biological specimens. There are two primary formulations of this compound: the original toluene-based "this compound" and the xylene-based "this compound new". The table below summarizes the refractive indices of these and other commonly used mounting media.
| Mounting Medium | Base Solvent | Refractive Index (n_D at 20°C) | Type |
| This compound™ | Toluene | 1.492 - 1.500 | Resinous |
| This compound™ new | Xylene | 1.490 - 1.500 | Resinous |
| DPX | Xylene | ~1.52 | Resinous |
| Permount™ | Toluene | ~1.528[3] | Resinous |
| Canada Balsam | Xylene | 1.52 - 1.54 | Natural Resin |
| Glycerol | - | ~1.47[4] | Aqueous |
| Water | - | ~1.333[4] | Aqueous |
Experimental Protocols
Detailed Protocol for Mounting Histological Sections with this compound™
This protocol outlines the steps for mounting dehydrated and cleared histological sections using this compound. It is crucial that the specimen is completely dehydrated, as any residual water will cause turbidity in the final preparation.[5]
Materials:
-
Stained and dehydrated tissue sections on glass slides
-
Xylene (or a compatible clearing agent)
-
This compound™ or this compound™ new mounting medium
-
Coverslips
-
Dropper or glass rod
-
Forceps
-
Fume hood
Procedure:
-
Final Clearing: Following the dehydration series with graded alcohols, immerse the slides in two changes of xylene for 5-10 minutes each to ensure complete clearing of the tissue. This step should be performed in a fume hood.
-
Preparation: Place the slide on a flat, level surface within the fume hood. Have a clean coverslip ready.
-
Application of this compound: Dispense a small drop of this compound onto the tissue section. The amount will vary depending on the size of the coverslip, but a single drop is typically sufficient. Avoid introducing air bubbles.
-
Coverslipping: Hold a clean coverslip at a 45-degree angle to the slide. Touch one edge of the coverslip to the slide and allow the this compound to spread along this edge.
-
Lowering the Coverslip: Slowly and carefully lower the coverslip onto the slide, avoiding the trapping of air bubbles. This can be done with the aid of forceps or a dissecting needle.
-
Curing: Place the slide on a flat surface to allow the this compound to spread evenly and for the solvent to begin evaporating. The initial setting time is approximately 20-30 minutes. For complete hardening and stabilization of the refractive index, it is recommended to leave the slides to cure for at least 24 hours at room temperature.[6]
-
Cleaning: Once the mounting medium has hardened, any excess this compound can be carefully removed from the edges of the coverslip with a razor blade or a cloth lightly dampened with xylene.
Caption: Experimental workflow for mounting with this compound.
Protocol for Measuring the Refractive Index of this compound™ using an Abbe Refractometer
An Abbe refractometer is a benchtop instrument used to measure the refractive index of liquids. This protocol is adapted for viscous liquids like mounting media.
Materials:
-
Abbe refractometer
-
This compound™ mounting medium
-
Pasteur pipette or glass rod
-
Lens cleaning tissue
-
Ethanol (B145695) or isopropanol (B130326) (for cleaning)
-
Calibrating fluid with a known refractive index (e.g., distilled water)
Procedure:
-
Calibration: Calibrate the Abbe refractometer according to the manufacturer's instructions, typically using distilled water (refractive index ≈ 1.3330 at 20°C).[7]
-
Sample Application: Open the prism assembly of the refractometer. Using a clean Pasteur pipette or glass rod, apply a small drop of this compound to the surface of the measuring prism. For viscous samples, ensure the drop is large enough to spread and form a thin, uniform layer when the prisms are closed.
-
Measurement: Close the prism assembly firmly. Allow a few minutes for the sample temperature to equilibrate with the prism temperature, which is typically controlled by a circulating water bath set to 20°C.
-
Reading: Look through the eyepiece and adjust the handwheel to bring the light-dark boundary into the field of view. Use the dispersion compensator to eliminate any color fringing and obtain a sharp, black-and-white boundary.
-
Alignment: Carefully align the boundary line with the center of the crosshairs.
-
Record Value: Depress the switch to illuminate the scale and read the refractive index value. Record the temperature at which the measurement was taken.
-
Cleaning: Immediately after the measurement, open the prisms and clean the this compound from both prism surfaces using a soft lens tissue moistened with ethanol or isopropanol.
Factors Influencing the Refractive Index of this compound
It is important for researchers to be aware of factors that can influence the refractive index of this compound, both before and after mounting:
-
Solvent Evaporation: As the xylene in this compound evaporates during the curing process, the concentration of the dissolved poly(methyl methacrylate) increases, leading to a gradual increase in the refractive index.[8] This is why allowing adequate curing time is essential for the refractive index to stabilize.
-
Temperature: The refractive index of most materials, including the polymer solution of this compound, is temperature-dependent. As temperature increases, the density of the material typically decreases, which in turn lowers the refractive index.[9] For poly(methyl methacrylate) (PMMA), a key component of this compound, the thermo-optic coefficient (dn/dT) is in the range of -1.0 x 10⁻⁴ to -1.2 x 10⁻⁴ K⁻¹.[10] While this change may be small for minor temperature fluctuations, it can become significant in applications involving heated microscope stages.
Conclusion
The refractive index of this compound is a key determinant of its performance as a high-quality mounting medium. Its formulation provides a refractive index that closely matches that of the other optical components in a standard microscope setup, thereby minimizing optical aberrations and maximizing image clarity and resolution. By following the detailed protocols for its use and understanding the factors that can influence its refractive index, researchers, scientists, and drug development professionals can ensure the generation of reliable and high-fidelity microscopic data, which is crucial for accurate analysis and interpretation in their respective fields.
References
- 1. ompj.org [ompj.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 4. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 5. This compound Mounting Medium [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. hinotek.com [hinotek.com]
- 8. researchgate.net [researchgate.net]
- 9. unige.ch [unige.ch]
- 10. researchgate.net [researchgate.net]
Navigating the Invisible Threat: A Technical Guide to Entellan Safety in the Laboratory
For Immediate Release
[CITY, State] – [Date] – In the meticulous world of scientific research, where precision and accuracy are paramount, the safety of laboratory personnel is a non-negotiable priority. This whitepaper provides an in-depth technical guide on the safe handling of Entellan, a common mounting medium in microscopy. Addressed to researchers, scientists, and drug development professionals, this document outlines the critical safety precautions, emergency procedures, and chemical properties of this compound to foster a secure research environment.
This compound, a rapid mounting medium, is an indispensable tool for the long-term preservation of microscopic specimens. However, its composition, typically a solution of polymers in either xylene or toluene (B28343), presents a range of health and safety hazards that demand rigorous adherence to safety protocols. This guide will dissect the nature of these risks and provide actionable strategies for their mitigation.
Section 1: Chemical and Physical Properties
This compound's properties are primarily dictated by its solvent base, which is either a xylene isomer mixture or toluene. Both are volatile, flammable organic compounds that necessitate careful handling in a controlled laboratory setting.
| Property | This compound™ (Toluene-based) | This compound™ New (Xylene-based) |
| Appearance | Colorless liquid | Colorless liquid |
| Odor | Aromatic | Aromatic |
| Flash Point | 8 °C[1][2] | Not specified, but xylene's is ~27-32 °C |
| Density | 0.93 g/cm³ at 20 °C[1][2] | Not specified |
| Viscosity | 60 - 100 mPas at 20 °C[1] | 250 - 600 mPas at 20 °C[3] |
| Refractive Index | 1.492 - 1.500 at 20 °C[1][2] | Not specified |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its solvent components. Both toluene and xylene are classified as hazardous substances with potential for significant health impacts.
Primary Hazards:
-
Flammability: this compound is a highly flammable liquid and vapor.[1][3] Keep away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Health Hazards:
-
Aspiration Toxicity: May be fatal if swallowed and enters airways.[1][3]
-
Skin Irritation: Causes skin irritation.[1][3][4] Prolonged contact can lead to a drying effect, resulting in rough and chapped skin.[4]
-
Inhalation: Vapors may cause drowsiness or dizziness and respiratory irritation.[1][3]
-
Systemic Organ Toxicity: May cause damage to organs through prolonged or repeated exposure, particularly if inhaled.[1][3] The central nervous system is a primary target.[2]
-
Reproductive Toxicity: Toluene-based this compound is suspected of damaging the unborn child.[1]
-
Eye Irritation: Can cause serious eye irritation.[3]
-
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1][3]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize exposure and prevent accidents.
Experimental Workflow for Safe this compound Usage:
Caption: Standard workflow for safely mounting specimens with this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working outside a fume hood or in case of a large spill, a self-contained breathing apparatus may be necessary.[4]
Storage:
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Emergency Response Protocol:
Caption: Decision tree for responding to this compound-related emergencies.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention.[4]
-
After Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of water.[1][4] Consult a physician.[4]
-
After Eye Contact: Rinse out with plenty of water.[4]
-
After Ingestion: Do NOT induce vomiting.[1][3] Immediately call a poison center or doctor.[1][3]
Section 5: Spill, Leak, and Disposal Procedures
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Pathway:
Caption: Proper disposal route for this compound waste.
Spill Containment:
-
For spills, collect, bind, and pump off the liquid.[4]
-
Use a liquid-absorbent material such as Chemizorb® to take up the spill.[4]
-
Ensure the cleanup area is well-ventilated.[4]
Disposal:
-
Do not let the product enter drains.[4]
-
Strongly contaminated halogen-free organic solvents should be collected in a designated container (e.g., Container A).[1]
Conclusion
While this compound is a valuable tool in microscopy, its inherent chemical hazards necessitate a comprehensive understanding and implementation of safety protocols. By adhering to the guidelines outlined in this technical guide, research professionals can significantly mitigate the risks associated with its use, ensuring a safe and productive laboratory environment. Regular safety training, proper use of personal protective equipment, and a clear understanding of emergency procedures are the cornerstones of responsible laboratory practice when handling this compound.
References
Entellan Mounting Medium: A Technical Guide to Storage and Shelf Life
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the proper storage and handling of Entellan mounting medium to ensure optimal performance and longevity. Adherence to these guidelines is critical for maintaining the quality of mounted specimens for microscopic analysis.
Core Composition and Properties
This compound is a non-aqueous, rapid-drying mounting medium used for the permanent preservation of stained and dehydrated microscopic specimens. It is primarily composed of a polymer of mixed acrylates dissolved in a solvent, typically xylene or toluene.[1][2][3][4][5] This composition allows for a clear, solid film to form upon evaporation of the solvent, preserving the specimen for long-term archival and re-analysis.[5][6] The refractive index of this compound is designed to be close to that of glass slides and coverslips, minimizing light scatter and enhancing image clarity.[7]
Storage Conditions and Shelf Life
Proper storage is paramount to maintaining the intended viscosity and optical properties of this compound. The recommended storage conditions and expected shelf life are summarized below.
Quantitative Data Summary
| Parameter | This compound (Toluene-based) | This compound new (Xylene-based) | General Recommendation |
| Storage Temperature | +15°C to +25°C[2][6][8][9] | +15°C to +25°C[6] | Store at room temperature.[1] |
| Shelf Life (Unopened) | Until the stated expiry date.[6] | Until the stated expiry date.[6] | Can be used up to the printed expiry date.[6] |
| Shelf Life (Opened) | Can be used up to the stated expiry date if stored at +15°C to +25°C and tightly recapped.[6] | Can be used up to the stated expiry date if stored at +15°C to +25°C and tightly recapped.[6] | Recap the bottle immediately after use.[1] |
| Viscosity (at 20°C) | 60 - 100 mPas[2][10] | 600 - 700 mPas (for Cat. No. 101979)[6]; 250 - 600 mPa*s (for Cat. No. 107961)[4] | If viscosity increases, it can be adjusted by adding the appropriate solvent (xylene or toluene).[1] |
| Refractive Index (at 20°C) | 1.492 - 1.500[2][8][10] | 1.490 - 1.500[1] | N/A |
Experimental Protocols
While specific proprietary experimental protocols for determining the shelf life of this compound are not publicly available, the stability of mounting media is typically assessed through a series of standardized quality control tests conducted over time. These tests evaluate key parameters to ensure the product continues to meet its specifications.
A general methodology for such a stability study would involve:
-
Sample Cohorts: A batch of this compound is divided into multiple samples. A subset is retained as a control under ideal storage conditions. Other samples are subjected to accelerated aging conditions (e.g., elevated temperature and humidity) and real-time aging.
-
Time Points: Samples are tested at predetermined intervals (e.g., 0, 3, 6, 12, 24, and 36 months).
-
Parameter Testing: At each time point, the following properties are measured:
-
Appearance: Visual inspection for color change, precipitation, or haze.
-
Viscosity: Measured using a viscometer to ensure it remains within the specified range for proper application.
-
Refractive Index: Measured with a refractometer to confirm consistent optical properties.
-
Drying Time: The time required for a standard volume of the medium to harden is recorded.
-
Performance Test: The medium is used to mount a standard stained tissue section. The slide is then evaluated for clarity, bubble formation, and any artifacts. The color stability of the stain is also monitored over time.[6]
-
-
Data Analysis: The data from the aged samples are compared to the control and the initial specifications. The shelf life is determined as the longest period during which the product remains within its quality specifications.
Best Practices for Storage and Handling
To ensure the longevity and optimal performance of this compound, the following workflow should be adhered to.
References
- 1. emsdiasum.com [emsdiasum.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound™ rapid mounting medium for microscopy [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. labchem.com.my [labchem.com.my]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound Mounting Medium [benchchem.com]
- 8. This compound™ rapid mounting medium for microscopy [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound® rapid mounting medium for microscopy - Labchem Catalog [labchem.com.my]
A Technical Guide to Entellan and Entellan New Mounting Media
For researchers, scientists, and professionals in drug development, the choice of a mounting medium is a critical step in the preparation of high-quality, durable microscope slides. Entellan and this compound New, both manufactured by Merck, are popular choices for non-aqueous mounting in histology and cytology. While both serve the same fundamental purpose, key differences in their formulation and properties can significantly impact workflow, application, and safety considerations. This guide provides an in-depth technical comparison to inform your selection process.
Core Composition and Physicochemical Properties
The primary distinction between this compound and this compound New lies in their solvent base. The original this compound utilizes toluene (B28343), while this compound New is xylene-based. Both products are comprised of a polymer of mixed acrylates. This change in solvent in this compound New was introduced to offer a less hazardous alternative, as xylene is generally considered to have a better safety profile than toluene.
The following tables summarize the key quantitative data for each mounting medium, facilitating a direct comparison of their physical and chemical properties.
| Property | This compound | This compound New |
| Primary Solvent | Toluene | Xylene |
| Chemical Composition | Polymer of mixed acrylates | Polymer of mixed acrylates |
| Refractive Index (n 20/D) | 1.492 - 1.500 | 1.490 - 1.500 |
| Viscosity (at 20°C) | 60 - 100 mPa·s | 250 - 600 mPa·s |
| Density (at 20°C / 4°C) | 0.925 - 0.935 g/cm³ | 0.94 - 0.96 g/cm³ |
| Flash Point | 8 °C | 23 °C |
| Setting Time | Rapid (not specified) | Approx. 20 minutes at room temperature |
Application and Workflow Considerations
The difference in solvent and viscosity between this compound and this compound New has practical implications for their use in the laboratory.
Manual Mounting Workflow
The general workflow for using both this compound and this compound New is similar, requiring the dehydration of the specimen through a series of alcohol grades followed by clearing with an appropriate solvent. The key difference is the clearing agent used just before mounting. For this compound, specimens should be cleared with toluene or xylene. For this compound New, xylene is the recommended clearing agent to ensure compatibility and prevent turbidity.
Automated Coverslipping
A specific formulation, "this compound new for cover slipper," is optimized for use with automated mounting instruments. This version has a narrower viscosity range of 500-600 mPa·s, which is crucial for the consistent and reliable dispensing of the mounting medium by automated systems. The standard this compound is not recommended for automated applications.
When switching from this compound to this compound New in an automated coverslipper, it is imperative to thoroughly rinse the instrument's tubing and dispensing system with xylene to prevent mixing of the two media, which could lead to precipitation or cloudiness.
Performance and Experimental Considerations
Optical Properties and Stain Stability
Both this compound and this compound New have a refractive index that closely matches that of glass slides and coverslips (approximately 1.52), which is essential for minimizing light scatter and ensuring high-resolution imaging. The manufacturer states that preparations mounted with these media can be stored for years without changes in color, indicating good long-term stain preservation. However, as with any mounting medium, proper dehydration of the tissue is crucial, as residual water can lead to fading of certain stains over time.
Use in Fluorescence Microscopy
While not specifically marketed as fluorescent mounting media, resin-based, non-aqueous mountants like this compound and this compound New can be used for fluorescence microscopy. A key advantage is their permanent nature, which allows for long-term archiving of fluorescently labeled slides. However, it is important to consider the potential for autofluorescence. The original this compound has a specified fluorescence of ≤ 100 ppb (as quinine (B1679958) at 365 nm), while this compound New has a slightly higher limit of ≤ 250 ppb. For sensitive fluorescence applications, it is advisable to test the autofluorescence of the mounting medium with the specific fluorophores and filter sets being used.
Safety and Handling
The switch from a toluene-based to a xylene-based solvent in this compound New represents a significant improvement in user safety. Toluene is a known reproductive toxin, while xylene is not classified as such. Both are flammable liquids and should be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment.
| Hazard Statement | This compound | This compound New |
| Flammability | Highly flammable liquid and vapor (H225) | Flammable liquid and vapor (H226) |
| Aspiration Hazard | May be fatal if swallowed and enters airways (H304) | May be fatal if swallowed and enters airways (H304) |
| Skin Irritation | Causes skin irritation (H315) | Causes skin irritation (H315) |
| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness (H336) | May cause respiratory irritation (H335) |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure if inhaled (H373) | May cause damage to organs through prolonged or repeated exposure if inhaled (H373) |
| Reproductive Toxicity | Suspected of damaging the unborn child (H361d) | Not classified as a reproductive toxin |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects (H412) | Harmful to aquatic life with long lasting effects (H412) |
Conclusion
This compound New can be considered a modern successor to the original this compound, offering a similar performance profile with the significant advantage of a better safety profile due to the replacement of toluene with xylene. For laboratories performing manual mounting, the choice between the two may come down to existing protocols and solvent availability, though a transition to this compound New is advisable for safety reasons. For facilities utilizing automated coverslippers, the specialized "this compound new for cover slipper" is the required choice for optimal performance. Careful consideration of the subtle differences in viscosity, solvent compatibility, and safety will enable researchers to select the most appropriate mounting medium for their specific needs, ensuring the generation of high-quality, reliable, and durable microscopic preparations.
Entellan: A Comprehensive Technical Guide to its Role in Long-Term Tissue Sample Preservation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Entellan™, a rapid, anhydrous mounting medium, in the long-term preservation of tissue samples for microscopic analysis. We delve into its chemical and physical properties, its mechanism of action, and provide detailed protocols for its application, ensuring optimal preservation and image clarity for histological and cytological specimens.
Introduction: The Importance of a Reliable Mounting Medium
In the fields of histology, pathology, and cell biology, the long-term preservation of stained tissue samples is paramount for accurate diagnosis, retrospective studies, and the validation of research data. The choice of mounting medium is a critical final step in tissue preparation, directly impacting the optical quality of the microscopic image and the stability of the stains over time. This compound has established itself as a widely used synthetic resin-based mounting medium due to its rapid drying time, optical clarity, and compatibility with a vast array of biological stains.[1][2]
Core Principles of this compound Mounting Medium
This compound is a non-aqueous mounting medium, meaning it is incompatible with water and requires the complete dehydration of tissue specimens before use.[3][4][5] Its primary function is to create a permanent, protective seal for the tissue section between the microscope slide and the coverslip, thereby preserving the specimen for years without significant degradation of color or morphology.[6]
Chemical Composition
This compound is composed of a polymer of mixed acrylates, with poly(methyl methacrylate) often being a key constituent, dissolved in an organic solvent.[1][2][3][7] Two common formulations are available, differing in their solvent base:
-
Toluene-based this compound: This formulation utilizes toluene (B28343) as the solvent for the acrylate (B77674) polymers.[3][4]
-
Xylene-based this compound (this compound™ new): This version employs xylene as the solvent.[6][7][8]
The choice of solvent necessitates that the tissue clearing agent used in the final stages of preparation is compatible. For both formulations, xylene is the recommended clearing agent to prevent turbidity and ensure optimal optical clarity.[3][4][5][6][7][8]
Mechanism of Action: Solidification and Preservation
The preservation mechanism of this compound relies on the evaporation of its solvent (toluene or xylene). As the solvent evaporates, the acrylate polymers harden, forming a solid, clear, and durable film that encapsulates the tissue.[1][5] This process offers several key advantages for long-term storage:
-
Protection from Physical Damage: The hardened resin provides a robust physical barrier against scratches and other mechanical damage.
-
Prevention of Oxidation and Fading: By creating an airtight seal, this compound minimizes the exposure of the stained tissue to atmospheric oxygen, which can cause stains to fade over time.[2]
-
Optical Clarity: The refractive index of this compound is closely matched to that of glass, minimizing light scatter and ensuring high-resolution microscopic imaging.[1]
Quantitative Data and Physical Properties
The physical properties of this compound are crucial for its performance as a mounting medium. The following tables summarize the key quantitative data for both toluene-based and xylene-based formulations.
Table 1: Physical Properties of Toluene-Based this compound™
| Property | Value | Reference(s) |
| Refractive Index (n 20/D) | 1.492 - 1.500 | [3] |
| Density (d 20 °C/ 4 °C) | 0.925 - 0.935 g/cm³ | [3][4] |
| Viscosity (20 °C) | 60 - 100 mPa·s | [3][4] |
| Flash Point | 8 °C | |
| Storage Temperature | +15°C to +25°C | [3] |
Table 2: Physical Properties of Xylene-Based this compound™ new
| Property | Value | Reference(s) |
| Refractive Index (n 20/D) | 1.490 - 1.500 | [7] |
| Density (d 20 °C/ 4 °C) | 0.94 - 0.96 g/cm³ | [7] |
| Viscosity (20 °C) | 250 - 600 mPa·s | [7][8] |
| Flash Point | 23 °C | |
| Storage Temperature | +15°C to +25°C |
The refractive index of this compound is a critical parameter. For optimal visualization, the refractive index of the mounting medium should closely match that of the fixed biological tissue (approximately 1.53) and the glass slide and coverslip (approximately 1.52).[1][2] The refractive index of both this compound formulations falls within a range that effectively minimizes light scattering, thereby preventing optical distortions such as halos and blurring.[1]
Experimental Protocols
The successful use of this compound for long-term tissue preservation is highly dependent on the adherence to proper tissue preparation and mounting protocols. The following sections provide detailed methodologies for the key experimental stages.
General Tissue Preparation Workflow
The following diagram illustrates the essential steps leading up to mounting with this compound. This workflow is fundamental for most histological staining procedures.
Caption: A flowchart of the standard histological tissue preparation process prior to mounting with this compound.
Detailed Protocol for Dehydration, Clearing, and Mounting
This protocol assumes the tissue sections have already been stained and are ready for final processing and mounting.
Materials:
-
Stained microscope slides
-
Graded ethanol (B145695) solutions (70%, 95%, 100%)
-
Xylene
-
This compound mounting medium
-
Coverslips
-
Forceps
-
Fume hood
Procedure:
-
Dehydration: This step is crucial to remove all water from the tissue, as water is immiscible with this compound and will cause cloudiness or turbidity.[1][5][6]
-
Immerse slides in 70% ethanol for 1-2 minutes.
-
Transfer slides to 95% ethanol for 1-2 minutes.
-
Transfer slides to two changes of 100% absolute ethanol for 1-2 minutes each.
-
-
Clearing: The clearing agent replaces the dehydrating agent and must be miscible with the mounting medium. Xylene is the standard clearing agent for use with this compound.[3][5][6]
-
Transfer slides from 100% ethanol to two changes of xylene for 2-5 minutes each. The tissue should appear transparent after this step.
-
-
Mounting with this compound: This step should be performed in a well-ventilated area or a fume hood.[5][6]
-
Place the slide on a flat surface.
-
Apply one to two drops of this compound onto the tissue section. The amount will vary depending on the size of the coverslip.[5][6]
-
Holding a clean coverslip at a 45-degree angle, touch one edge to the slide and slowly lower it over the tissue section to avoid trapping air bubbles.[5]
-
The this compound should spread evenly to fill the entire area under the coverslip.[6]
-
If excess this compound seeps out, it can be carefully removed with a cloth or tissue lightly moistened with xylene.[6]
-
-
Drying and Curing:
Caption: A step-by-step workflow for the final dehydration, clearing, and mounting of tissue sections with this compound.
Compatibility with Staining Techniques
This compound is compatible with a wide range of histological and cytological staining techniques due to its chemical neutrality (acid number < 2.50).[1][9] This ensures that the colors of most common stains are preserved over long periods.[1] It is routinely used as the final step in staining protocols such as:
-
Hematoxylin and Eosin (H&E): The most common stain in histology, for which this compound provides excellent long-term preservation of both nuclear (hematoxylin) and cytoplasmic (eosin) staining.[1]
-
Trichrome Stains (e.g., Masson's Trichrome): Used to differentiate cellular elements from connective tissue.
-
Periodic Acid-Schiff (PAS) Stain: For the detection of glycogen (B147801) and other carbohydrates.
-
Special Stains: Including but not limited to Alcian Blue (for acidic mucosubstances), Congo Red (for amyloid), and Giemsa (for hematopoietic cells and some microorganisms).[10][11]
For optimal results with any staining procedure, it is imperative that the tissue is thoroughly rinsed to remove any unbound dye before proceeding to the dehydration steps.[1]
Long-Term Storage and Stability
Mounted slides prepared with this compound can be stored for years without significant changes in stain intensity or tissue morphology.[6] However, the stability of the immunoreactivity in immunohistochemically stained sections can be affected by the duration and conditions of storage of the cut slides before mounting.[12] For optimal long-term preservation of all tissue components and stains, it is recommended to store the mounted slides in a dark, cool, and dry environment.
Conclusion
This compound is a reliable and efficient mounting medium that plays a crucial role in the long-term preservation of tissue samples for microscopic examination. Its rapid curing time, excellent optical properties, and compatibility with a wide array of stains make it an indispensable tool for researchers, scientists, and drug development professionals. Adherence to proper dehydration, clearing, and mounting protocols is essential to fully leverage the benefits of this compound and ensure the integrity and longevity of valuable tissue specimens.
References
- 1. This compound Mounting Medium [benchchem.com]
- 2. ompj.org [ompj.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound® rapid mounting medium for microscopy - Labchem Catalog [labchem.com.my]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. emsdiasum.com [emsdiasum.com]
- 7. This compound™ new rapid mounting medium for microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Electron Microscopy Sciences this compound Rapid Mounting Media 100 ML, Quantity: | Fisher Scientific [fishersci.com]
- 10. assets.cwp.roche.com [assets.cwp.roche.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Factors affecting immunoreactivity in long-term storage of formalin-fixed paraffin-embedded tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
The Polymerization of Entellan: A Technical Guide to a Physical Transformation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the polymerization of Entellan, a widely used mounting medium in microscopy. While termed "polymerization," the process is fundamentally a physical transformation involving the solidification of a pre-synthesized polymer solution through solvent evaporation. This guide will detail the chemical composition of this compound, the mechanism of its hardening, and the critical parameters that ensure optimal specimen preservation and optical clarity.
Chemical Composition of this compound
This compound is a non-aqueous mounting medium composed of a mixture of synthetic acrylic polymers dissolved in an organic solvent. The primary components are:
-
Polymeric Resin: The solid component of this compound is a blend of polyacrylates.[1][2][3] A key constituent of this blend is Poly(methyl methacrylate) (PMMA) , a transparent thermoplastic polymer known for its excellent optical properties and stability.[4][5][6] The term "mixed acrylates" suggests that other acrylate (B77674) or methacrylate (B99206) monomers are copolymerized to achieve specific characteristics such as viscosity, adhesion, and a desirable refractive index.[4]
-
Solvent: The polymeric resin is dissolved in a volatile organic solvent, which is typically xylene in "this compound new" formulations.[2][3][5][7][8] Some other versions of this compound utilize toluene .[1][4] The solvent's role is to maintain the polymer in a liquid state for application and to ensure complete infiltration of the tissue specimen.
The "Polymerization" Process: A Mechanism of Solvent Evaporation
The hardening or "setting" of this compound is not a chemical polymerization reaction in the traditional sense (i.e., the linking of monomers to form polymers). Instead, it is a physical process dominated by the evaporation of the solvent.[8]
The process can be broken down into the following stages:
-
Application: Liquid this compound, a viscous solution of polyacrylates in xylene or toluene, is applied to the specimen on a microscope slide.
-
Solvent Evaporation: The volatile solvent (xylene or toluene) begins to evaporate upon exposure to the atmosphere. The rate of evaporation is influenced by factors such as ambient temperature, air circulation, and the thickness of the this compound layer.
-
Film Formation and Hardening: As the solvent evaporates, the concentration of the polyacrylate resin increases. The polymer chains, which were previously solvated and mobile, become entangled and coalesce to form a solid, transparent film. This process continues until the majority of the solvent has dissipated, resulting in a hard, protective layer that embeds the specimen and adheres the coverslip to the slide. The stated setting time at room temperature is approximately 20 minutes.[5][7]
Quantitative Data and Physical Properties
The physical properties of this compound are critical for its function as a mounting medium. These properties are summarized in the tables below.
Table 1: Physical Properties of this compound Formulations
| Property | This compound™ (Toluene-based) | This compound™ new (Xylene-based) | Source(s) |
| Refractive Index (n 20/D) | 1.492 - 1.500 | 1.490 - 1.500 | [1],[8] |
| Density (d 20°C/ 4°C) | 0.925 - 0.935 g/cm³ | 0.94 - 0.96 g/cm³ | [1],[8] |
| Viscosity (20°C) | 60 - 100 mPa·s | 250 - 600 mPa·s | [1],[2] |
| Flash Point | 8 °C | 23 °C | [9],[8] |
| Boiling Point | Not specified | 137-143 °C | [8] |
Experimental Protocols
This section outlines the methodologies for determining the key physical properties of mounting media like this compound.
Determination of Refractive Index
The refractive index is a crucial parameter that affects the optical clarity of the mounted specimen. An Abbe refractometer is a standard instrument for this measurement.
Protocol:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Apply a few drops of the liquid this compound onto the surface of the measuring prism.
-
Measurement: Close the prism and allow the sample to spread into a thin film. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Reading: Read the refractive index directly from the instrument's scale. The measurement should be performed at a controlled temperature (typically 20°C).
Determination of Curing Time
The curing (or setting) time is the duration required for the mounting medium to solidify sufficiently.
Protocol:
-
Slide Preparation: Prepare a standard microscope slide with a tissue section or a coverslip.
-
Application: Apply a standardized amount of this compound and place a coverslip over it.
-
Monitoring: At regular intervals, gently probe the edge of the coverslip with a fine needle or forceps.
-
Endpoint Determination: The curing time is defined as the point at which the coverslip is firmly fixed and no longer moves under gentle pressure. This should be conducted at a controlled room temperature.
Logical Relationships in the Hardening Process
The hardening of this compound is a straightforward physical process driven by solvent evaporation. The logical flow is depicted below.
Conclusion
The "polymerization" of this compound is a misnomer in the chemical sense; it is a physical process of solidification through solvent evaporation. This guide provides a comprehensive technical overview of this process, from the chemical composition of this compound to the methodologies for characterizing its critical properties. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals to ensure the proper use of this compound for high-quality, long-lasting microscopic preparations.
References
- 1. Modeling solvent evaporation during thin film formation in phase separating polymer mixtures - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Modeling solvent evaporation during thin film formation in phase separating polymer mixtures [ouci.dntb.gov.ua]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. ompj.org [ompj.org]
- 6. Poly(methyl methacrylate) [himedialabs.com]
- 7. Modeling solvent evaporation during thin film formation in phase separating polymer mixtures (Journal Article) | OSTI.GOV [osti.gov]
- 8. stainsfile.com [stainsfile.com]
- 9. m.youtube.com [m.youtube.com]
Entellan in Fluorescence Microscopy: A Technical Evaluation
For researchers, scientists, and drug development professionals, the choice of mounting medium is a critical step in preparing specimens for fluorescence microscopy. An ideal medium preserves the sample, maintains the integrity of fluorescent signals, and possesses optical properties that enhance image quality. This technical guide provides an in-depth analysis of Entellan, a common histological mounting medium, and evaluates its suitability for fluorescence microscopy.
Core Properties of this compound
This compound is a non-aqueous, resinous mounting medium. It is typically a solution of poly(methyl methacrylate) or mixed acrylates dissolved in a solvent such as toluene (B28343) or xylene.[1][2] Its primary function in traditional histology is to provide a permanent, transparent seal for stained tissue sections, protecting them from physical damage and deterioration over time. Key properties of this compound and its variants are summarized in the table below.
| Property | This compound | This compound new | Notes |
| Composition | Polymer of mixed acrylates in toluene | Polymer of mixed acrylates in xylene | Anhydrous; requires specimen dehydration.[3] |
| Refractive Index (n20/D) | 1.492 - 1.500 | 1.490 - 1.500 | Close to that of glass (~1.52) and fixed tissue (~1.53), minimizing light scatter.[4][5] |
| Fluorescence (as quinine (B1679958) at 365 nm) | ≤ 100 ppb | ≤ 250 ppb | A key consideration for fluorescence microscopy.[6][7] |
| Intrinsic Color | Colorless | Colorless | Ensures no interference with brightfield microscopy.[8] |
| Setting Time | Approximately 20 minutes at room temperature | Rapid | Allows for quick slide preparation.[8][9] |
Suitability for Fluorescence Microscopy: The Autofluorescence Dilemma
The primary challenge with using this compound in fluorescence microscopy is its intrinsic autofluorescence.[5] Autofluorescence is the natural emission of light by materials when excited by a light source, which can obscure the specific fluorescent signals from the probes used to label the specimen.[10] While some sources indicate that this compound is used for fluorescence microscopy, its inherent fluorescence can increase background noise and reduce the signal-to-noise ratio, potentially compromising the quality of the resulting images, especially when detecting weak fluorescent signals.[5]
For sensitive fluorescence applications, mounting media with minimal to no autofluorescence are generally preferred.[1] Aqueous mounting media are often recommended for fluorescence microscopy as many are formulated to be non-fluorescent and may contain anti-fading agents to protect the fluorophores from photobleaching.[1]
Experimental Protocols
Standard Protocol for Mounting with this compound
This protocol is suitable for permanently mounting dehydrated tissue sections.
-
Dehydration: Following staining, dehydrate the tissue sections through a graded series of ethanol (B145695) solutions (e.g., 70%, 90%, 100%, 100%) for 2-5 minutes each.
-
Clearing: Immerse the slides in a clearing agent like xylene or a xylene substitute for 5-10 minutes. This step makes the tissue transparent and is crucial as this compound is not miscible with ethanol.
-
Mounting: Place the slide on a flat surface. Apply a small drop of this compound to the center of the tissue section.
-
Coverslipping: Carefully lower a coverslip at an angle onto the drop of this compound, avoiding the trapping of air bubbles.
-
Drying: Allow the slide to dry in a horizontal position in a well-ventilated area or a fume hood. The medium will harden, permanently fixing the coverslip.
Protocol for Assessing Autofluorescence of a Mounting Medium
This protocol can be used to evaluate the autofluorescence of this compound or any other mounting medium.
-
Prepare a Blank Slide: Clean a standard microscope slide and coverslip thoroughly.
-
Apply Mounting Medium: Place a small drop of the mounting medium to be tested (e.g., this compound) onto the center of the clean slide.
-
Coverslip: Carefully place a coverslip over the drop, allowing it to spread evenly.
-
Microscope Setup:
-
Use a fluorescence microscope with the same filter sets and imaging parameters (e.g., excitation/emission wavelengths, exposure time, gain) that will be used for the experimental samples.
-
Focus on the layer of mounting medium.
-
-
Image Acquisition: Acquire images of the mounting medium alone.
-
Analysis: Analyze the acquired images for any background fluorescence. This will provide a baseline for the autofluorescence of the mounting medium under the specific experimental conditions.
Decision-Making and Visualization
The choice of a mounting medium for fluorescence microscopy is a critical decision that depends on the specific requirements of the experiment. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting a mounting medium.
Conclusion
While this compound is a widely used and effective mounting medium for brightfield histology due to its excellent refractive index matching and long-term preservation properties, its suitability for fluorescence microscopy is questionable. The presence of intrinsic autofluorescence can interfere with the detection of fluorescent signals, particularly in applications requiring high sensitivity. For demanding fluorescence imaging, researchers should consider mounting media specifically designed for this purpose, which are typically aqueous, have low autofluorescence, and often contain anti-fading reagents. If this compound must be used, for instance, when permanent preservation of a fluorescently labeled slide is paramount and the fluorescent signal is very strong, its autofluorescence characteristics should be carefully evaluated with control slides under the specific imaging conditions of the experiment.
References
- 1. www2.nau.edu [www2.nau.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mounting Media for Microscopy | AAT Bioquest [aatbio.com]
- 4. Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mounting Medium [benchchem.com]
- 6. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protein Level Quantification Across Fluorescence-based Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mounting Media | Thermo Fisher Scientific - HK [thermofisher.com]
Entellan®: A Technical Guide to Safety and Application for Researchers
Entellan®, a rapid mounting medium, is a staple in research laboratories for the permanent preservation of microscopic specimens. Its utility in histology, cytology, and other fields necessitates a thorough understanding of its properties and safe handling procedures. This guide provides an in-depth overview of the key information from the Material Safety Data Sheet (MSDS), tailored for researchers, scientists, and drug development professionals.
Section 1: Chemical and Physical Properties
This compound® is available in two primary formulations: a toluene-based solution and a xylene-based version known as this compound® New. Both are composed of a polymer of mixed acrylates dissolved in their respective solvents. These anhydrous mounting media are designed for use with specimens that have been dehydrated and cleared, typically with xylene. The choice between the two formulations may depend on specific laboratory protocols or solvent compatibility requirements. The physical and chemical properties of both variants are crucial for proper use and storage.
Table 1: Physical and Chemical Properties of this compound® Variants
| Property | This compound® (Toluene-based) | This compound® New (Xylene-based) |
| Appearance | Colorless liquid | Colorless liquid |
| Solvent | Toluene | Xylene |
| Refractive Index (20°C) | 1.492 - 1.500 | 1.490 - 1.500 |
| Density (20°C) | 0.93 g/cm³ | 0.95 g/cm³ |
| Viscosity (20°C) | 60 - 100 mPa·s | 250 - 600 mPa·s |
| Flash Point | 8 °C | 23 °C |
| Boiling Point | Not specified | 137 - 143 °C at 1013 hPa |
| Ignition Temperature | >250 °C | >250 °C |
| Explosion Limit | 1.2 - 8 %(V) (toluene) | 1.1 - 8.0 %(V) (xylene) |
Section 2: Hazard Identification and Safety Precautions
Both this compound® formulations are classified as hazardous materials, primarily due to their flammable and toxic solvent components. Understanding these hazards is paramount for safe laboratory practice.
Table 2: GHS Hazard Information for this compound® Variants
| Hazard Statement | This compound® (Toluene-based) | This compound® New (Xylene-based) |
| Flammability | H225: Highly flammable liquid and vapour | H226: Flammable liquid and vapour |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways | H304: May be fatal if swallowed and enters airways |
| Skin Corrosion/Irritation | H315: Causes skin irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Not specified | H319: Causes serious eye irritation |
| Respiratory/Skin Sensitization | Not specified | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | H336: May cause drowsiness or dizziness | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure if inhaled | H373: May cause damage to organs through prolonged or repeated exposure if inhaled |
| Reproductive Toxicity | H361d: Suspected of damaging the unborn child | Not specified |
| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects | H412: Harmful to aquatic life with long lasting effects |
| Acute Toxicity | Not specified | H312 + H332: Harmful in contact with skin or if inhaled |
Personal Protective Equipment (PPE) and Handling:
To mitigate the risks associated with this compound®, the following PPE and handling procedures are mandatory:
-
Ventilation: Always work in a well-ventilated area or under a fume hood to minimize inhalation of vapors.
-
Eye Protection: Wear safety glasses or goggles to protect against splashes.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed immediately.
-
Respiratory Protection: If vapor concentrations are high, a respirator with an appropriate filter for organic vapors may be necessary.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.
Section 3: Emergency Procedures
In the event of accidental exposure or spillage, prompt and appropriate action is crucial.
Table 3: First Aid Measures for this compound® Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Immediately call a poison center or doctor. If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs. |
Spill and Disposal:
In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., Chemizorb®) and collect it in a suitable container for disposal. Do not let the product enter drains. This compound® and its containers must be disposed of as hazardous waste in accordance with local regulations.
Section 4: Storage and Stability
Proper storage is essential to maintain the quality of this compound® and to prevent accidents.
-
Storage Temperature: Store in a well-ventilated place at +15°C to +25°C.
-
Container: Keep the container tightly closed. Recap the bottle immediately after use.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, concentrated sulfuric acid, nitric acid, rubber, and various plastics.
-
Stability: The product is chemically stable under standard ambient conditions. If the solution becomes too viscous, its consistency can be restored by adding the appropriate solvent (xylene for this compound® New).
Section 5: Experimental Protocol for Specimen Mounting
The following is a generalized protocol for using this compound® for the permanent mounting of histological or cytological specimens.
Methodology:
-
Dehydration: The fixed and processed tissue sections on the microscope slide must be completely dehydrated. This is typically achieved by passing the slide through a series of graded ethanol (B145695) solutions, starting from a lower concentration (e.g., 70%) and progressing to absolute ethanol.
-
Clearing: After dehydration, the slide is passed through a clearing agent, which is miscible with both the dehydrating agent and the mounting medium. Xylene is the most common clearing agent used for this compound®. This step makes the tissue transparent.
-
Mounting:
-
Work in a fume hood.
-
Place the slide on a flat surface.
-
Apply one or two drops of this compound® onto the specimen. The amount should be sufficient to fill the space between the slide and the coverslip.
-
Hold a clean coverslip at a 45-degree angle to the slide and gently lower it onto the this compound®, allowing the medium to spread evenly and avoiding the formation of air bubbles.
-
-
Drying:
-
Allow the mounted slide to dry in a horizontal position in a well-ventilated area or fume hood for at least 20-30 minutes. This allows for the evaporation of the solvent and the hardening of the mounting medium.
-
Diagram of the Experimental Workflow for Specimen Mounting with this compound®
Caption: General workflow for preparing and mounting specimens using this compound®.
This technical guide provides essential safety and application information for this compound®. Researchers should always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information. Adherence to these guidelines will help ensure a safe laboratory environment and the generation of high-quality, permanently mounted specimens for microscopic analysis.
Methodological & Application
Step-by-step protocol for using Entellan mounting medium.
Application Notes and Protocol: Entellan Mounting Medium
Introduction
This compound™ is a rapid, anhydrous mounting medium widely used in microscopy for the permanent preservation of stained biological specimens.[1] Composed of a solution of polymers, typically mixed acrylates, dissolved in either xylene or toluene, this compound™ creates a durable, transparent film that secures the coverslip to the microscope slide.[1] Its primary function is to provide a medium with a refractive index closely matching that of glass and the fixed tissue, thereby minimizing light scattering and enhancing image clarity.[2][3] As a water-free medium, it is essential that specimens are thoroughly dehydrated and cleared, preferably with the same solvent used in the this compound™ formulation, prior to mounting to prevent turbidity.[1][4][5]
Properties of this compound Mounting Medium
The physical properties of this compound are critical for its performance in microscopy. The refractive index is optimized to be similar to glass, while its viscosity allows for easy application and rapid drying.
| Property | Value (Xylene-Based) | Value (Toluene-Based) | Significance |
| Refractive Index (n 20/D) | 1.490 - 1.500[1] | 1.492 - 1.500[4] | Ensures optical clarity by matching the refractive index of glass (~1.52) and fixed tissue (~1.53).[2] |
| Viscosity (at 20°C) | 250 - 600 mPa·s ("this compound new")[6] | 60 - 100 mPa·s[4] | Affects handling and application; lower viscosity allows for faster spreading. |
| Density (at 20°C/4°C) | 0.94 - 0.96 g/cm³[1][6] | 0.925 - 0.935 g/cm³[4] | Standard physical characteristic of the medium. |
| Setting Time | ~20 minutes at room temperature[1][5] | ~20 minutes at room temperature | Allows for rapid processing and archiving of slides. |
| Storage Temperature | 15°C to 25°C[7][8] | 15°C to 25°C | Ensures stability and prevents solvent evaporation. |
| Primary Solvent | Xylene[1] | Toluene[4] | Dictates the required clearing agent for the specimen. |
Experimental Protocol
This protocol outlines the standard procedure for mounting dehydrated biological specimens on microscope slides using this compound.
Materials and Equipment
-
This compound™ mounting medium
-
Stained and processed microscope slides
-
Coverslips (appropriate size for the specimen)
-
Dropper or glass rod
-
Fume hood or well-ventilated workspace
-
Xylene (for clearing and cleaning)
-
Lint-free wipes or cloth
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Step-by-Step Methodology
-
Specimen Preparation:
-
Ensure the stained specimen on the microscope slide is completely dehydrated through a graded series of alcohol baths (e.g., 70%, 95%, 100% ethanol).[5][9]
-
Following dehydration, clear the specimen using an appropriate intermedium. It is strongly recommended to use xylene as the final clearing agent to ensure compatibility with the mounting medium and prevent turbidity.[1]
-
-
Work Environment Setup:
-
Application of this compound:
-
Uncap the this compound bottle and apply one or two drops directly onto the specimen.[1] The volume should be sufficient to fill the area under the coverslip without creating excessive overflow.[5]
-
Recap the this compound bottle immediately after use to prevent the solvent from evaporating, which can cause the medium to become too viscous.[1]
-
-
Coverslip Placement:
-
Holding a clean coverslip at a 45-degree angle, touch one edge to the slide next to the drop of this compound.
-
Slowly and gently lower the coverslip onto the slide, allowing the this compound to spread evenly and displace the air. This technique helps to prevent the formation of air bubbles.[5]
-
-
Drying and Curing:
-
Cleaning and Archiving:
-
Once the medium has hardened, any excess this compound can be carefully removed from the edges of the coverslip using a lint-free cloth or wipe lightly moistened with xylene.[1]
-
The prepared slide is now ready for microscopic examination and long-term storage.
-
Workflow Diagram
Caption: Workflow for permanent mounting of microscope slides using this compound.
Safety Precautions
This compound and its solvents (xylene/toluene) are hazardous materials. Always adhere to laboratory safety guidelines.
-
Flammability: this compound is a flammable liquid. Keep it away from heat, sparks, and open flames.[8]
-
Inhalation: Vapors may cause drowsiness or dizziness. Always work in a fume hood or ensure adequate ventilation.[7][8]
-
Contact: Causes skin irritation. Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water.[7][8]
-
Handling: Do not handle until all safety precautions have been read and understood.[8]
-
Storage: Store the container tightly closed in a well-ventilated place at the recommended temperature (15-25°C).[8]
-
SDS: Always consult the product's Material Safety Data Sheet (MSDS) for complete safety information before use.[10][11]
References
- 1. emsdiasum.com [emsdiasum.com]
- 2. This compound Mounting Medium [benchchem.com]
- 3. ompj.org [ompj.org]
- 4. This compound™: rapid mounting medium for microscopy For Sale - Imbros [imbros.com.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. SDS for this compound® New (IM022) [web.archive.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. labchem.com.my [labchem.com.my]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MSDS - 107961 - Merck [merckmillipore.com]
Application Notes and Protocols for Coverslip Application with Entellan™ Mounting Medium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper application of a coverslip using Entellan™, a non-aqueous, rapid-hardening mounting medium. Adherence to this protocol is crucial for generating high-quality, durable slides for microscopic analysis, ensuring clarity, and preserving specimen integrity for long-term storage.
Introduction to this compound™
This compound™ is a commercial mounting medium widely used in histology and cytology for the permanent mounting of dehydrated biological specimens. It consists of a solution of polymers, typically mixed acrylates, dissolved in either toluene (B28343) or xylene. This composition allows for rapid drying and creates a durable, transparent film with a refractive index closely matching that of glass, which is essential for high-resolution microscopy. This compound™ is suitable for specimens that have been dehydrated through an alcohol series and cleared with an intermediate solvent like xylene.
Product Specifications
Different formulations of this compound™ are available. It is imperative to consult the manufacturer's specifications for the specific product in use. The following table summarizes typical quantitative data for common this compound™ formulations.
| Property | This compound™ (Toluene-based) | This compound™ new (Xylene-based) | This compound™ new for cover slipper |
| Refractive Index (n20/D) | 1.492 - 1.500 | 1.490 - 1.500 | 1.490 - 1.500 |
| Viscosity (at 20°C) | 60 - 100 mPa·s | 250 - 600 mPa·s | 500 - 600 mPa·s |
| Density (at 20°C) | 0.925 - 0.935 g/cm³ | ~0.95 g/cm³ | ~0.95 g/cm³ |
| Setting/Drying Time | ~20 minutes | 20 - 30 minutes | Optimized for automated systems |
| Solvent | Toluene | Xylene | Xylene |
| Storage Temperature | +15°C to +25°C | +15°C to +25°C | +15°C to +25°C |
Experimental Protocol: Manual Application of a Coverslip with this compound™
This protocol outlines the step-by-step procedure for manually applying a coverslip using this compound™ mounting medium.
3.1. Materials
-
Stained and dehydrated microscope slides
-
This compound™ mounting medium
-
Coverslips of appropriate size
-
Forceps
-
Pipette or dropper
-
Fume hood
-
Absorbent wipes
-
Xylene (for cleaning)
3.2. Procedure
-
Preparation: Ensure that the stained specimen on the microscope slide has been thoroughly dehydrated through a graded series of alcohol (e.g., 70%, 95%, 100% ethanol) and subsequently cleared using xylene. Incomplete dehydration will result in a cloudy or milky appearance under the coverslip. All procedures involving this compound™ and xylene must be performed in a well-ventilated fume hood.
-
Dispensing this compound™: Place the microscope slide on a flat, level surface within the fume hood. Dispense one to two drops of this compound™ directly onto the center of the tissue section. The amount of mounting medium should be sufficient to fill the area under the coverslip without creating excessive overflow. Avoid shaking the this compound™ bottle to prevent the introduction of air bubbles.
-
Applying the Coverslip:
-
Hold a clean coverslip at a 45-degree angle to the microscope slide using forceps.
-
Allow one edge of the coverslip to make contact with the slide, adjacent to the drop of this compound™.
-
Slowly and steadily lower the coverslip onto the slide, allowing the this compound™ to spread evenly and displace the air. This technique minimizes the formation of air bubbles.
-
-
Removing Excess Medium and Air Bubbles:
-
If small air bubbles are present, they can often be removed by gently pressing on the coverslip with the blunt end of the forceps, pushing the bubbles towards the edge.
-
If there is significant excess this compound™ around the edges of the coverslip, it can be carefully wiped away with a kimwipe or cloth lightly moistened with xylene. Be cautious not to move the coverslip during this process.
-
-
Drying and Curing:
-
Place the slide horizontally in a slide tray or on a flat surface within the fume hood to dry.
-
Allow the slide to cure for at least 20-30 minutes. For optimal hardening, an overnight drying period at room temperature is recommended.
-
-
Cleaning and Storage: Once the this compound™ is fully cured, any remaining residue can be cleaned from the slide. The slides are now ready for microscopic examination and long-term storage.
Troubleshooting
| Issue | Possible Cause | Solution |
| Cloudy or Milky Appearance | Incomplete dehydration of the tissue specimen. | Ensure the specimen is passed through a complete series of graded alcohols and xylene prior to mounting. |
| Air Bubbles | Improper application of the coverslip or shaking the this compound™ bottle. | Apply the coverslip at a 45-degree angle to allow this compound™ to spread evenly. Avoid introducing air into the mounting medium. |
| This compound™ is too Viscous | Solvent evaporation from the stock bottle. | The viscosity can be adjusted by adding a small amount of the appropriate solvent (xylene or toluene). |
| Stain Fading | Acidic nature of some older mounting media. | This compound™ is formulated to have a neutral pH to better preserve stains. |
Visualized Workflow
The following diagram illustrates the key steps in the manual application of a coverslip using this compound™.
Caption: Workflow for manual coverslip application with this compound™.
Application Notes and Protocols: Dehydration and Clearing for Optimal Mounting with Entellan™
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proper dehydration and clearing of tissue specimens are critical preparatory steps in histology to ensure high-quality microscopic examination.[1][2][3] This process involves the removal of water from the tissue and its replacement with a solvent that is miscible with the mounting medium.[1][2][4] Incomplete or improper execution of these steps can lead to a variety of artifacts, such as tissue shrinkage, hardening, and poor infiltration of the mounting medium, which can significantly compromise the final staining quality and morphological assessment.[5][6]
This document provides a detailed protocol for the dehydration and clearing of tissue sections prior to mounting with Entellan™, a widely used xylene-based mounting medium.[7][8] Adherence to these guidelines will help ensure the preservation of tissue integrity and the generation of high-quality, artifact-free slides for microscopic analysis.
I. Key Principles
-
Dehydration: The primary goal of dehydration is to remove all free water from the fixed and processed tissue.[1][2][4] This is typically achieved by passing the tissue through a series of graded ethanol (B145695) solutions of increasing concentration.[1][9] A gradual increase in ethanol concentration is crucial to prevent excessive distortion and shrinkage of the tissue.[1][6]
-
Clearing: Following dehydration, the tissue is treated with a clearing agent. The clearing agent must be miscible with both the dehydrating agent (ethanol) and the mounting medium (this compound™).[2][10] For this compound™, which is a xylene-based medium, xylene is the most appropriate clearing agent.[7][8] The clearing process renders the tissue transparent, which is essential for microscopic visualization.[9]
II. Experimental Protocols
A. Materials and Reagents:
-
Ethanol (70%, 95%, and 100%)
-
Xylene
-
This compound™ mounting medium
-
Staining jars or a robotic stainer
-
Forceps
-
Microscope slides with stained tissue sections
-
Coverslips
-
Fume hood
B. Standard Dehydration and Clearing Protocol:
This protocol is suitable for standard formalin-fixed, paraffin-embedded tissue sections of 4-5 µm thickness. The incubation times may need to be adjusted based on tissue type and thickness.
| Step | Reagent | Incubation Time | Number of Changes | Purpose |
| 1 | 70% Ethanol | 2-3 minutes | 1 | Initial gentle removal of water.[9] |
| 2 | 95% Ethanol | 2-3 minutes | 1 | Continued water removal.[9] |
| 3 | 100% Ethanol | 2-3 minutes | 3 | Complete removal of residual water.[9] |
| 4 | Xylene | 10 minutes | 3 | Removal of ethanol and tissue clearing.[9] |
C. Mounting with this compound™:
-
After the final xylene bath, quickly drain the excess xylene from the slide without allowing the tissue to dry.[9]
-
Working in a well-ventilated fume hood, apply one or two drops of this compound™ onto the tissue section.[7] The amount will depend on the size of the coverslip.
-
Hold a clean coverslip at an angle to the slide and allow one edge to make contact with the this compound™.
-
Slowly lower the coverslip onto the slide, avoiding the introduction of air bubbles.[9]
-
If air bubbles are present, they can sometimes be removed by gently pressing on the coverslip.[9] If not, it is best to remove the coverslip, re-apply this compound™, and remount.
-
Allow the slides to dry in a horizontal position in a well-ventilated area. This compound™ sets in approximately 20 minutes at room temperature.[7]
III. Data Presentation: Troubleshooting Common Issues
The following table summarizes common problems encountered during dehydration, clearing, and mounting, along with their likely causes and recommended solutions.
| Problem | Observation | Likely Cause | Solution |
| Cloudy or Opaque Sections | The tissue section appears milky or opaque after clearing or mounting. | Incomplete dehydration (residual water in the tissue).[5] | Ensure fresh, anhydrous 100% ethanol is used for the final dehydration steps. Increase the number of changes or the duration in 100% ethanol. |
| Tissue Shrinkage or Hardening | The tissue appears shrunken and is difficult to section or has a "parched earth" artifact.[5] | Over-dehydration from prolonged exposure to high concentrations of ethanol.[4][5] | Reduce the incubation times in the higher concentrations of ethanol. |
| Poor Staining | Eosin (B541160) staining appears weak or uneven. | Water contamination in the dehydrating alcohols following the eosin stain can lead to its leaching.[11] | Regularly change the dehydrating solutions to prevent water accumulation. |
| Air Bubbles Under Coverslip | Bubbles are trapped between the tissue section and the coverslip. | Improper mounting technique or insufficient mounting medium.[9] | Apply an adequate amount of this compound™ and lower the coverslip at an angle to displace the air. |
| Retracting Mounting Medium | The mounting medium pulls away from the edges of the coverslip as it dries. | Insufficient clearing, leaving residual alcohol in the tissue. | Ensure complete clearing by using fresh xylene and adequate incubation time. |
| "Floaters" or Contaminants | Debris or contaminants are visible on the tissue section. | Dirty staining jars or reagents. | Filter reagents and clean staining jars regularly. |
IV. Mandatory Visualizations
A. Experimental Workflow Diagram
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. easybiologyclass.com [easybiologyclass.com]
- 4. cbspd.com [cbspd.com]
- 5. biocare.net [biocare.net]
- 6. Common Problems in Tissue Processing and How to Solve Them - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 7. emsdiasum.com [emsdiasum.com]
- 8. This compound™ new rapid mounting medium for microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 9. Histological methods for CNS [pathologycenter.jp]
- 10. iunajaf.edu.iq [iunajaf.edu.iq]
- 11. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
Application Notes and Protocols for Mounting Hematoxylin and Eosin (H&E) Stained Slides with Entellan™
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Entellan™, a non-aqueous, xylene-based mounting medium, for the permanent mounting of hematoxylin (B73222) and eosin (B541160) (H&E) stained tissue sections. Adherence to these protocols will ensure high-quality, durable slides suitable for microscopic examination and long-term archiving.
Introduction to this compound™ Mounting Medium
This compound™ is a rapid-drying, synthetic resin-based mounting medium that offers excellent optical clarity and preserves the integrity of H&E stains over time. Its refractive index is closely matched to that of glass and fixed biological specimens, minimizing light scattering and ensuring sharp, detailed images under a microscope.[1] this compound™ is an anhydrous medium, necessitating the complete dehydration of tissue sections and clearing with a solvent like xylene before mounting.[2][3][4][5]
There are different formulations of this compound™ available, primarily "this compound™" and "this compound™ new," which differ in their solvent base (toluene vs. xylene) and viscosity.[2][6] These differences can influence drying time and suitability for manual versus automated coverslipping.
Data Presentation: Properties of this compound™ Formulations
The selection of the appropriate this compound™ formulation may depend on specific laboratory workflows and equipment. The table below summarizes the key quantitative properties of different this compound™ products.
| Property | This compound™ | This compound™ new | This compound™ new for cover slipper |
| Catalogue Number | 107960 | 107961 | 100869 |
| Solvent | Toluene | Xylene | Xylene |
| Refractive Index (at 20°C) | 1.492 - 1.500[2][3][5] | 1.490 - 1.500[6] | 1.490 - 1.500 |
| Viscosity (at 20°C) | 60 - 100 mPa·s[3] | 250 - 600 mPa·s | 500 - 600 mPa·s |
| Density (at 20°C) | 0.925 - 0.935 g/cm³[3] | 0.94 - 0.96 g/cm³ | ~0.95 g/cm³ |
| Setting Time | Approximately 20 minutes[1] | Approximately 20-30 minutes[7] | Varies with automated system |
Experimental Protocols
Hematoxylin and Eosin (H&E) Staining Protocol
This protocol outlines the essential steps for staining paraffin-embedded tissue sections with H&E prior to mounting with this compound™.
Materials:
-
Paraffin-embedded tissue sections on glass slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
Harris's Hematoxylin solution
-
Acid-alcohol (e.g., 1% HCl in 70% ethanol)
-
Ammonia water or Scott's tap water substitute (bluing agent)
-
Eosin Y solution
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin (B1166041) wax.[8]
-
Rehydrate the tissue sections by passing them through the following series of solutions:
-
Rinse gently in running tap water for 5 minutes.[8]
-
-
Hematoxylin Staining:
-
Immerse slides in a filtered hematoxylin solution for 3-5 minutes.
-
Rinse well in running tap water until the water runs clear.
-
-
Differentiation:
-
Quickly dip the slides in acid-alcohol for 1-3 seconds to remove excess hematoxylin from the cytoplasm.[8]
-
Immediately rinse in running tap water.
-
-
Bluing:
-
Eosin Staining:
-
Immerse slides in Eosin Y solution for 30 seconds to 2 minutes.[8]
-
-
Dehydration:
-
Clearing:
-
Immerse slides in two changes of xylene for 5 minutes each.[8] The slides are now ready for mounting.
-
Manual Mounting Protocol with this compound™
Materials:
-
H&E stained and cleared slides
-
This compound™ mounting medium
-
Glass coverslips
-
Forceps
-
Fume hood
Procedure:
-
Work in a well-ventilated fume hood.
-
Place the slide on a flat, level surface.
-
Apply one to two drops of this compound™ onto the tissue section. The amount will vary depending on the size of the coverslip and the tissue.
-
Holding a clean coverslip at a 45-degree angle with forceps, touch one edge to the slide and slowly lower it onto the mounting medium. This technique helps to prevent the formation of air bubbles.
-
Allow the this compound™ to spread evenly under the coverslip, completely covering the tissue.
-
If small air bubbles are present, they can sometimes be removed by gently pressing on the coverslip with the forceps.
-
Place the slides horizontally in a slide tray to dry. The typical setting time is around 20-30 minutes.[1][7]
-
Excess mounting medium can be carefully removed from the edges of the coverslip with a cloth lightly moistened with xylene.[4]
Use with Automated Coverslippers
This compound™ new for cover slipper is specifically formulated with a higher viscosity suitable for use in automated coverslipping instruments, such as the Leica CV5030 or Sakura Tissue-Tek systems.[9] These instruments often utilize xylene-based mounting media.
General Guidelines:
-
Always refer to the specific instructions provided by the manufacturer of the automated coverslipper.
-
Ensure the viscosity of the this compound™ formulation is compatible with the instrument's dispensing system. "this compound™ new for cover slipper" is optimized for this purpose.
-
The volume of mounting medium dispensed should be calibrated according to the manufacturer's recommendations to ensure complete coverage without excessive overflow.
-
If switching from a different mounting medium to this compound™, it is crucial to thoroughly rinse the entire dispensing system of the coverslipper with xylene to prevent the formation of artifacts.[7][10]
Mandatory Visualizations
Caption: Workflow for H&E Staining and this compound™ Mounting.
Troubleshooting
Common issues encountered during the mounting of H&E stained slides with this compound™ are outlined below, along with their potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Air Bubbles Under Coverslip | - Improper coverslipping technique.- Insufficient amount of mounting medium.- this compound™ is too viscous. | - Lower the coverslip at an angle to allow air to escape.- Apply a sufficient amount of this compound™ to cover the entire area under the coverslip.- If the medium is too thick, it can be thinned by adding a small amount of xylene.[4] Recap the bottle immediately after use to prevent solvent evaporation.[4] |
| Cloudy or Milky Appearance of the Section | - Incomplete dehydration of the tissue section (presence of water).- Incomplete clearing (presence of alcohol).- Using a clearing agent that is not compatible with this compound™. | - Ensure the tissue sections are passed through a fresh series of absolute ethanol before clearing.- Ensure sufficient time in fresh xylene for complete clearing.- Use xylene or a xylene substitute as the final clearing agent before mounting with this compound™.[4][7] |
| Retraction of Mounting Medium from Edges of Coverslip | - Insufficient amount of this compound™ applied.- this compound™ is too thin due to excess xylene on the slide. | - Apply an adequate amount of mounting medium to fill the space under the coverslip.- Ensure excess xylene is drained from the slide before applying this compound™. |
| Fading of Stains | - The pH of the mounting medium is acidic. | - this compound™ is formulated to be neutral to preserve stains. If fading occurs, check the quality and age of the staining reagents. |
| Crystallization Under the Coverslip | - Contamination of the mounting medium. | - Use fresh, clean this compound™. Ensure slides and coverslips are clean and free of debris. |
| Difficulty in Focusing on the Tissue | - Coverslip is upside down.- Mounting medium has not fully spread. | - Ensure the coverslip is placed correctly.- Gently press on the coverslip to evenly distribute the this compound™. |
References
- 1. This compound Mounting Medium [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound® rapid mounting medium for microscopy - Labchem Catalog [labchem.com.my]
- 4. emsdiasum.com [emsdiasum.com]
- 5. This compound™ rapid mounting medium for microscopy [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. clyte.tech [clyte.tech]
- 9. allprobiomedical.com [allprobiomedical.com]
- 10. labchem.com.my [labchem.com.my]
Entellan application in immunohistochemistry (IHC) slide preparation.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entellan is a rapid, anhydrous mounting medium widely used in microscopy for the permanent preservation of stained tissue sections.[1][2][3] Its consistent quality and rapid drying time make it a reliable choice for immunohistochemistry (IHC) workflows.[4][5] Composed of a polymer of mixed acrylates dissolved in either xylene or toluene, this compound provides a clear, transparent film that protects the specimen and allows for long-term storage without significant color fading.[1][2][3][5][6] This document provides detailed application notes and protocols for the use of this compound in IHC slide preparation.
Key Properties and Formulations
The choice of this compound formulation can depend on the clearing agent used in the final steps of the IHC protocol. The physical properties of this compound are crucial for achieving optimal microscopic visualization.
Quantitative Data Summary
A summary of the key quantitative data for different this compound formulations is presented below. The refractive index of the mounting medium should ideally match that of the glass slide and coverslip (approximately 1.52) and the fixed tissue (approximately 1.53) to minimize light scattering and enhance image clarity.[4]
| Property | This compound (Toluene-based) | This compound new (Xylene-based) |
| Refractive Index (at 20°C) | 1.492 - 1.500[2][3][7] | 1.490 - 1.500[5] |
| Viscosity (at 20°C) | 60 - 100 mPa·s[2][3] | 250 - 600 mPa·s |
| Density (at 20°C / 4°C) | 0.925 - 0.935 g/cm³[2][3] | 0.94 - 0.96 g/cm³ |
| Setting Time (at room temp.) | Approximately 20 minutes[4] | Approximately 20 minutes[5] |
| Solvent | Toluene[1][2][3] | Xylene[5][6] |
Experimental Protocols
The following is a detailed, step-by-step protocol for a standard immunohistochemistry (IHC) workflow, culminating in the application of this compound for permanent slide mounting.
I. Deparaffinization and Rehydration of Tissue Sections
This initial step is crucial for removing the paraffin (B1166041) wax from the tissue sections and rehydrating them for subsequent antibody staining.
-
Deparaffinization:
-
Rehydration:
II. Antigen Retrieval
This step is often necessary to unmask antigenic epitopes that may have been altered by formalin fixation.[8] The heat-induced epitope retrieval (HIER) method using a citrate (B86180) buffer is commonly employed.
-
Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).[8][9]
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.[8][9]
-
Rinse slides with Phosphate Buffered Saline (PBS) two times for 5 minutes each.[8]
III. Immunohistochemical Staining
This phase involves blocking endogenous enzymes, applying primary and secondary antibodies, and developing the chromogenic signal.
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[8][9]
-
Rinse with PBS two times for 5 minutes each.[8]
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 10% normal serum from the host species of the secondary antibody) for one hour at 37°C.[9]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Chromogen Development:
IV. Counterstaining, Dehydration, and Mounting with this compound
The final steps involve counterstaining to visualize cell nuclei, dehydrating the tissue again, and permanently mounting the coverslip with this compound.
-
Counterstaining (Optional):
-
Dehydration:
-
Clearing:
-
Clear the tissue slides in two changes of xylene for 5 minutes each.[8]
-
-
Mounting with this compound:
-
Place the slide on a flat surface.
-
Apply one to two drops of this compound onto the tissue section.[5]
-
Carefully lower a coverslip over the tissue, avoiding the formation of air bubbles.
-
Allow the slide to dry in a horizontal position in a well-ventilated area or fume hood.[5] The typical setting time at room temperature is approximately 20 minutes.[4][5]
-
Excess mounting medium can be removed with a cloth moistened with xylene.[5]
-
Diagrams
Immunohistochemistry (IHC) Experimental Workflow
Caption: Immunohistochemistry (IHC) workflow from sample preparation to final slide mounting with this compound.
Logical Relationship of Mounting Medium Properties to Image Quality
Caption: Relationship between this compound's properties and the resulting microscopic image quality.
References
- 1. labchem.com.my [labchem.com.my]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound® rapid mounting medium for microscopy - Labchem Catalog [labchem.com.my]
- 4. This compound Mounting Medium [benchchem.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. multimedika.co.id [multimedika.co.id]
- 7. This compound™ rapid mounting medium for microscopy [sigmaaldrich.com]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. abcepta.com [abcepta.com]
- 10. sysy.com [sysy.com]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Mounting Large Tissue Sections with Entellan™
For Researchers, Scientists, and Drug Development Professionals
Objective
To provide a detailed methodology for mounting large tissue sections using Entellan™, a non-aqueous, resinous mounting medium, with a primary focus on preventing the formation of air bubbles. This protocol is designed to ensure high-quality, artifact-free slides suitable for long-term storage and microscopic analysis.
Introduction
The final step in histological preparation, mounting and coverslipping, is critical for the preservation and visualization of tissue sections. For large tissue sections, this process presents unique challenges. The increased surface area raises the probability of trapping air bubbles, which can obscure important morphological details and compromise image quality. This compound™, a widely used xylene- or toluene-based mounting medium, offers excellent optical clarity and long-term stability.[1] However, its rapid setting time and viscosity require a meticulous technique to achieve a bubble-free mount, especially with large specimens. This document outlines a comprehensive protocol and best practices to successfully mount large tissue sections with this compound™, minimizing the occurrence of air bubbles.
Key Principles for Bubble-Free Mounting
The formation of air bubbles during mounting with this compound™ can be attributed to several factors:
-
Incomplete Dehydration: Residual water in the tissue section is immiscible with the xylene or toluene (B28343) in this compound™, leading to the formation of milky bubble-like artifacts.[2]
-
Air Trapped on the Tissue Surface: The topography of a large tissue section can create pockets where air is easily trapped.
-
Bubbles within the Mounting Medium: Shaking or improper handling can introduce bubbles into the this compound™ bottle.[3]
-
Incorrect Coverslipping Technique: Improperly lowering the coverslip is a primary cause of trapping air.[4][5]
-
Insufficient Mounting Medium: Using too little this compound™ can result in gaps that are filled with air.[6]
This protocol is designed to systematically address each of these potential issues.
Materials
-
Stained and dehydrated large tissue sections on glass slides
-
This compound™ mounting medium
-
Xylene or a xylene substitute (clearing agent)
-
Large format coverslips appropriate for the tissue section size
-
Forceps
-
Pipette or glass rod
-
Fume hood
-
Lint-free wipes
-
Slide warming tray (optional)
-
Dissecting needle (optional)
Experimental Protocol
This protocol assumes the large tissue section has already been processed, sectioned, and stained.
Step 1: Complete Dehydration and Clearing
1.1. Following the final staining step, dehydrate the tissue section through a graded series of alcohols (e.g., 70%, 95%, 100%, 100%), with at least two changes of absolute alcohol. This is a critical step to remove all water.[2]
1.2. Transfer the slide to a clearing agent, typically xylene, which is miscible with both the alcohol and this compound™.[7] Use at least two changes of fresh xylene to ensure complete clearing. The tissue should appear transparent.
1.3. Crucially for large sections , ensure adequate time in each solution to allow for full penetration.
Step 2: Preparation of the Mounting Medium and Workspace
2.1. Visually inspect the this compound™ bottle for any pre-existing air bubbles. If bubbles are present, they can be removed by centrifuging the bottle at a low speed or by letting it stand undisturbed until the bubbles rise and dissipate. Avoid shaking the bottle before use.[3]
2.2. Dispense a small amount of this compound™ onto a lint-free wipe to clear any bubbles from the dropper tip.[5]
2.3. Work in a well-ventilated fume hood to avoid inhalation of xylene or toluene fumes.
2.4. Ensure the microscope slide and coverslip are clean and free of dust and debris.[4]
Step 3: Application of this compound™
3.1. Remove the slide from the final xylene bath and place it on a flat, level surface. Do not allow the section to dry out.[8]
3.2. Apply a generous and continuous line or several large drops of this compound™ directly onto the tissue section. For large sections, it is often better to apply a line of this compound™ along the length of the tissue to ensure even distribution.[9] The amount should be sufficient to fill the entire area under the coverslip.[6] It is better to use a slight excess that can be wicked away later than to use too little and trap air.
Step 4: Coverslipping Technique
This is the most critical step for preventing air bubbles.
4.1. Hold a large, clean coverslip by its edges using forceps.
4.2. Bring one edge of the coverslip into contact with the slide at a 45-degree angle, adjacent to the tissue section where the this compound™ has been applied.[4]
4.3. Allow the this compound™ to spread along the edge of the coverslip through capillary action.
4.4. Slowly and steadily lower the coverslip onto the slide, allowing the this compound™ to spread evenly and push the air out ahead of it. This slow, deliberate motion is key to preventing bubble formation.[10]
4.5. If a small bubble does form, you may be able to gently press on the coverslip with the blunt end of forceps to guide the bubble to the edge. Be extremely careful not to apply too much pressure, which could damage the tissue.[11]
Step 5: Drying and Curing
5.1. Place the slide on a flat, level surface in a well-ventilated area to dry. This compound™ typically sets within 20-30 minutes, but complete hardening can take 24-48 hours at room temperature.[1][7]
5.2. If there is excess this compound™ around the edges of the coverslip, it can be carefully removed with a lint-free wipe lightly moistened with xylene while still wet, or with a razor blade after it has fully hardened.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Numerous small air bubbles appear under the coverslip | 1. This compound™ was agitated before use. 2. Coverslip was lowered too quickly. 3. Insufficient amount of this compound™ was used. | 1. Let the this compound™ bottle sit to allow bubbles to dissipate or centrifuge it. 2. Lower the coverslip slowly and at an angle. 3. Use a more generous amount of this compound™ to ensure the entire area is covered. |
| A large, single air bubble is trapped | 1. Uneven surface of the tissue section. 2. Coverslip was not lowered evenly. | 1. Apply this compound™ as a line rather than a single drop to better cover an uneven surface. 2. Ensure a steady hand when lowering the coverslip. Practice on blank slides if necessary. |
| The mounted section appears cloudy or milky | Incomplete dehydration; residual water is present in the tissue.[2] | The slide must be remounted. Soak the slide in xylene until the coverslip can be removed. Take the section back through absolute alcohol and then re-clear with fresh xylene before attempting to remount. |
| Bubbles appear after drying | The volume of the mounting medium has decreased as the solvent evaporates, pulling air in from the sides. This is more common with very thick sections.[12] | 1. Ensure a sufficient amount of mounting medium is used. 2. Seal the edges of the coverslip with a sealant like nail polish after the this compound™ has partially set. |
Data Presentation
Table 1: Physical Properties of a Typical this compound™ Formulation
| Property | Value | Significance for Mounting |
| Refractive Index (n20/D) | 1.492 - 1.500 | Close match to glass, ensuring high optical clarity. |
| Solvent | Toluene or Xylene | Requires complete dehydration of the tissue section. |
| Setting Time | ~20 minutes | Allows for some manipulation before hardening but requires a deliberate and efficient technique.[1] |
| Viscosity | Medium | Affects the flow rate under the coverslip. If too viscous, it can be thinned with a small amount of the appropriate solvent (xylene or toluene). |
Visualizing the Workflow
A clear understanding of the experimental sequence is essential for success. The following diagram illustrates the key stages of the mounting process.
Caption: Workflow for mounting large tissue sections.
Logical Relationships in Troubleshooting
Understanding the cause-and-effect relationships of mounting artifacts is key to effective troubleshooting.
References
- 1. ompj.org [ompj.org]
- 2. Mounting Tissue Sections - National Diagnostics [nationaldiagnostics.com]
- 3. Mounting Coverslips | Thermo Fisher Scientific - US [thermofisher.com]
- 4. sinymedical.com [sinymedical.com]
- 5. sc.edu [sc.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. How To Avoid Bubble Formation During Wet Mount Slide Preparation Effectively - product News - News [huidainstrument.com]
- 12. researchgate.net [researchgate.net]
Optimal Drying Time for Entellan-Mounted Slides at Room Temperature: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entellan™ and this compound™ New are rapid, xylene-based mounting media widely used in histology and cytology for the permanent preservation of stained tissue sections and cell smears.[1][2] Achieving a properly dried and hardened mount is critical for obtaining high-quality images, ensuring long-term specimen integrity, and preventing optical aberrations.[3] This application note provides a detailed protocol for determining the optimal drying time for this compound-mounted slides at room temperature, summarizes key data, and offers troubleshooting guidance.
Proper drying ensures the complete evaporation of the xylene solvent, leading to the solidification of the polymer resin.[4][5] This process securely affixes the coverslip, protects the tissue from physical damage and oxidation, and provides a clear, stable refractive index for microscopic examination.[3][6] Insufficient drying can result in a cloudy appearance due to trapped moisture, while an inadequate volume of mounting medium can cause it to retract from the coverslip edges upon drying.[3][7]
Recommended Drying Times
Multiple sources indicate a rapid setting time for this compound at room temperature. The manufacturer and various suppliers state a cure time of approximately 20 to 30 minutes.[1][4][5][8] A comparative study on various mounting media found that this compound New™ solidified in under one hour (45 minutes).[9] For long-term storage, slides can be filed for extended periods without color alteration once properly dried.[1]
Table 1: Summary of Recommended Drying Times for this compound at Room Temperature
| Mounting Medium | Recommended Drying/Setting Time | Source(s) |
| This compound Rapid Mounting Media | 20 minutes | [1][4][8] |
| This compound new | 20 - 30 minutes | [5] |
| This compound New™ | < 60 minutes (solidified at 45 minutes) | [9] |
Experimental Protocol: Determining Optimal Drying Time
This protocol outlines a procedure to verify the optimal drying time for this compound-mounted slides in your specific laboratory environment.
3.1. Materials
-
Stained and dehydrated tissue sections on glass microscope slides
-
This compound™ or this compound™ New mounting medium
-
Glass coverslips
-
Forceps
-
Fume hood or well-ventilated area[1]
-
Timer
-
Microscope
3.2. Procedure
-
Final Dehydration: Ensure the stained tissue sections are completely dehydrated by passing them through a series of graded alcohols (e.g., 70%, 95%, 100% ethanol) and finally clearing with xylene. This is crucial to prevent turbidity.[4]
-
Application of this compound: Place the slide on a flat surface. Apply a small drop of this compound over the tissue section. Use enough medium to fill the space under the coverslip without overflowing.[1][7]
-
Coverslipping: Holding a coverslip at an angle with forceps, gently lower it onto the this compound drop, allowing the medium to spread evenly and avoiding the formation of air bubbles.[7]
-
Drying: Place the slide horizontally in a well-ventilated area or fume hood at room temperature.[1]
-
Time Point Evaluation: Prepare a series of slides and evaluate them at different time points (e.g., 20 min, 30 min, 45 min, 60 min, and 24 hours).
-
Assessment of Drying:
-
Tackiness: Gently touch the edge of the coverslip with the tip of a forceps to check for any movement or tackiness of the medium. A fully dried slide will have a hard, immovable coverslip.
-
Microscopic Examination: Observe the slide under a microscope. Check for a clear image, absence of cloudiness, and no retraction of the mounting medium from the coverslip edges.
-
Immersion Oil Test: For slides intended for high-magnification imaging, place a drop of immersion oil on the coverslip after the initial drying period (e.g., >30 minutes) and observe under an oil immersion objective. The specimen should be completely dehydrated and the mountant fully set to avoid a turbid image.[5]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for preparing and drying this compound-mounted slides.
References
- 1. emsdiasum.com [emsdiasum.com]
- 2. ompj.org [ompj.org]
- 3. biocare.net [biocare.net]
- 4. This compound Mounting Medium [benchchem.com]
- 5. labchem.com.my [labchem.com.my]
- 6. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 7. This compound Mounting Medium: A Comprehensive Guide [al3f.net]
- 8. Electron Microscopy Sciences this compound Rapid Mounting Media 100 ML, Quantity: | Fisher Scientific [fishersci.com]
- 9. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
Application Notes and Protocols for Entellan® in Automated Staining and Coverslipping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the successful integration of Entellan®, a xylene-based mounting medium, into automated slide staining and coverslipping workflows. Adherence to these guidelines will help ensure high-quality, consistent results for microscopic analysis.
Introduction
Automation in histology and pathology laboratories significantly enhances throughput, reproducibility, and safety.[1][2][3] Automated slide stainers and coverslippers perform a series of steps from deparaffinization and staining to the final mounting of a coverslip.[4][5][6][7][8][9][10] The choice of mounting medium is critical for achieving optimal optical clarity and long-term preservation of stained tissue sections. This compound® is a widely used xylene-based mounting medium that is compatible with many automated systems. This document focuses on the use of "this compound® new for cover slipper," a formulation specifically designed for the demands of automated instrumentation.[11]
This compound® Formulations and Specifications
Several formulations of this compound® are available, each with slightly different properties. "this compound® new for cover slipper" is particularly well-suited for automated systems due to its optimized viscosity.[11]
| Property | This compound® | This compound® new | This compound® new for cover slipper |
| Solvent | Toluene | Xylene | Xylene |
| Viscosity (at 20°C) | 60 - 100 mPa·s | 250 - 600 mPa·s | 500 - 600 mPa·s |
| Refractive Index (at 20°C) | 1.492 - 1.500 | 1.490 - 1.500 | 1.490 - 1.500 |
| Primary Application | Manual Mounting | Manual Mounting | Automated Coverslipping |
Experimental Protocol: Automated Staining and Coverslipping with this compound®
This protocol provides a general workflow for using this compound® with automated slide stainers and coverslippers. Instrument-specific parameters should be optimized based on the manufacturer's recommendations and laboratory-specific conditions.
Pre-Staining Preparation
-
Tissue Preparation: Ensure that formalin-fixed, paraffin-embedded tissue sections are properly sectioned and mounted on clean, charged microscope slides.
-
Loading: Place the slides in the appropriate racks for the automated stainer.
Automated Staining and Dehydration
-
Deparaffinization and Rehydration: The automated stainer will perform deparaffinization using xylene or a xylene substitute, followed by rehydration through a series of graded alcohols to water.
-
Staining: The instrument will then proceed with the selected staining protocol (e.g., Hematoxylin and Eosin - H&E).
-
Dehydration and Clearing: Following staining, the slides are dehydrated through graded alcohols and cleared with xylene. This step is critical as this compound® is a xylene-based mounting medium and is not compatible with water or alcohol. Incomplete dehydration can lead to turbidity and poor mounting quality.[12]
Automated Coverslipping with this compound®
-
Instrument Preparation:
-
Ensure the automated coverslipper is clean, particularly the mounting medium dispenser nozzle and tubing.
-
If switching from a different mounting medium, it is imperative to rinse the entire injection system of the coverslipper with xylene to prevent the formation of artifacts.[12][13]
-
Fill the instrument's mounting medium reservoir with "this compound® new for cover slipper."
-
-
Parameter Optimization (Initial Run):
-
Before processing patient samples, perform a test run with blank slides to determine the optimal volume of this compound® to be dispensed.[11] The volume will depend on the size of the coverslip and the thickness of the tissue section.
-
Adjust the dispensing volume to ensure the entire area under the coverslip is filled without significant overflow.
-
-
Coverslipping Process:
-
The automated system will transport the slide from the final xylene bath of the stainer to the coverslipper.
-
The instrument dispenses the optimized volume of this compound® onto the slide.
-
A glass coverslip is then automatically placed over the tissue section.
-
-
Drying:
-
The coverslipped slides are then transferred to an output rack.
-
Allow the slides to dry in a horizontal position in a well-ventilated area for at least 20-30 minutes before microscopic examination.[12] For long-term storage, ensure the mounting medium is fully hardened.
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for automated slide staining and coverslipping.
References
- 1. histologyeducation.com [histologyeducation.com]
- 2. Cutting-edge technology and automation in the pathology laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clpmag.com [clpmag.com]
- 4. agilent.com [agilent.com]
- 5. mmjbiosystems.com [mmjbiosystems.com]
- 6. grupobios.cl [grupobios.cl]
- 7. diagnostics.roche.com [diagnostics.roche.com]
- 8. diagnostics.roche.com [diagnostics.roche.com]
- 9. diagnostics.roche.com [diagnostics.roche.com]
- 10. diagnostics.roche.com [diagnostics.roche.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. labchem.com.my [labchem.com.my]
Entellan: Application Notes and Protocols for Optimal Compatibility with Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Entellan™, a widely used non-aqueous mounting medium, with a focus on its compatibility with the organic solvents xylene and toluene (B28343). Detailed protocols are included to enable researchers to evaluate and optimize their mounting procedures for superior histological preparations.
Introduction to this compound
This compound is a permanent mounting medium composed of mixed acrylate (B77674) polymers dissolved in an organic solvent.[1][2] It is favored for its rapid drying time and excellent optical clarity, ensuring the long-term preservation of stained tissue sections.[1][3] this compound is available in two primary formulations, with the polymer base dissolved in either xylene or toluene.[1][2] For optimal results and to prevent turbidity, it is consistently recommended that tissue specimens be cleared with xylene as the final step before mounting, regardless of the this compound solvent base.[1][2]
The refractive index of the mounting medium is a critical factor for high-quality imaging, as it should closely match that of the glass slide and the tissue itself to minimize light scattering.[1][4] this compound formulations offer a refractive index in the range of 1.490 to 1.500, which is comparable to that of glass (approximately 1.52).[1][3][5]
Data Summary: this compound Properties
The following table summarizes the key properties of xylene-based and toluene-based this compound formulations.
| Property | Xylene-Based this compound | Toluene-Based this compound | Source(s) |
| Composition | Polymer of mixed acrylates in xylene | Polymer of mixed acrylates in toluene | [1][2][5] |
| Refractive Index (n20/D) | 1.490 - 1.500 | 1.492 - 1.500 | [1][5] |
| Setting Time (Room Temp.) | Approx. 20 minutes | Approx. 20 minutes | [1][3] |
| Recommended Clearing Agent | Xylene | Xylene | [1][2] |
Experimental Protocols for Evaluating Solvent Compatibility
To achieve the highest quality histological preparations, it is crucial to understand the compatibility and performance of this compound with the chosen clearing solvent. The following protocols are designed to provide a framework for the quantitative evaluation of key performance indicators.
Logical Workflow for Solvent Compatibility Evaluation
The following diagram illustrates the logical workflow for assessing the compatibility of this compound with different organic solvents.
Protocol for Measuring Drying (Setting) Time
Objective: To quantitatively determine the drying time of this compound when used with xylene and toluene as the final clearing agents.
Materials:
-
Stained and cleared tissue sections on glass slides (prepared with both xylene and toluene as the final clearing step)
-
This compound (both xylene-based and toluene-based formulations, if available)
-
Coverslips
-
Fine-tipped forceps
-
Timer
-
Microscope
Methodology:
-
Following the final clearing step, place a drop of this compound onto the tissue section.
-
Carefully lower a coverslip over the tissue, avoiding the formation of air bubbles.
-
Start the timer immediately after the coverslip is in place.
-
At 5-minute intervals, gently nudge the edge of the coverslip with the fine-tipped forceps.
-
The setting time is defined as the point at which the coverslip no longer moves with gentle pressure.
-
Record the setting time for each solvent and this compound formulation combination.
-
Repeat the measurement for a minimum of three slides per condition to ensure reproducibility.
-
After the initial setting, allow the slides to fully harden in a horizontal position for at least one hour before microscopic examination.[6]
Data Presentation:
| Clearing Solvent | This compound Formulation | Average Setting Time (minutes) | Standard Deviation |
| Xylene | Xylene-based | Insert experimental data | Insert experimental data |
| Toluene | Xylene-based | Insert experimental data | Insert experimental data |
| Xylene | Toluene-based | Insert experimental data | Insert experimental data |
| Toluene | Toluene-based | Insert experimental data | Insert experimental data |
Protocol for Quantitative Analysis of Stain Fading
Objective: To assess the long-term stability of histological stains (e.g., Hematoxylin (B73222) and Eosin - H&E) when mounted with this compound following clearing with xylene or toluene.
Materials:
-
H&E stained tissue sections mounted with this compound (prepared with both xylene and toluene clearing)
-
Microscope with a digital camera and image analysis software (e.g., ImageJ, CellProfiler)
-
Slide storage box
Methodology:
-
Immediately after the slides have dried completely (e.g., 24 hours post-mounting), capture high-resolution digital images of representative areas of the stained tissue. Ensure consistent microscope settings (illumination, exposure time, etc.) for all images. This will serve as the baseline (Time 0).
-
Store the slides in a dark, room-temperature environment.
-
At predetermined time points (e.g., 1 month, 3 months, 6 months, 1 year), recapture images of the same areas of the tissue sections using the identical microscope and camera settings.
-
Using image analysis software, quantify the staining intensity of both hematoxylin and eosin. This can be achieved by color deconvolution to separate the stains and then measuring the mean pixel intensity in the respective color channels.
-
Calculate the percentage of fading for each stain at each time point relative to the baseline.
Data Presentation:
| Time Point | Clearing Solvent | Average Hematoxylin Intensity | % Fading (Hematoxylin) | Average Eosin Intensity | % Fading (Eosin) |
| 0 | Xylene | Insert data | 0% | Insert data | 0% |
| Toluene | Insert data | 0% | Insert data | 0% | |
| 1 Month | Xylene | Insert data | Calculate % | Insert data | Calculate % |
| Toluene | Insert data | Calculate % | Insert data | Calculate % | |
| 3 Months | Xylene | Insert data | Calculate % | Insert data | Calculate % |
| Toluene | Insert data | Calculate % | Insert data | Calculate % | |
| 6 Months | Xylene | Insert data | Calculate % | Insert data | Calculate % |
| Toluene | Insert data | Calculate % | Insert data | Calculate % | |
| 1 Year | Xylene | Insert data | Calculate % | Insert data | Calculate % |
| Toluene | Insert data | Calculate % | Insert data | Calculate % |
Protocol for Assessment of Histological Artifacts
Objective: To systematically evaluate and compare the formation of mounting-related artifacts in slides prepared with this compound using xylene and toluene as clearing agents.
Materials:
-
Mounted slides prepared as described in the previous protocols.
-
Microscope.
-
Checklist for artifact assessment.
Methodology:
-
Examine each slide under the microscope at various magnifications.
-
Systematically screen for the presence and severity of the following artifacts:
-
Air bubbles: Trapped under the coverslip.[7]
-
Retraction of mounting medium: Shrinking of the medium from the edges of the coverslip.
-
Precipitates or crystallization: Formation of solid particles within the mounting medium.
-
"Cornflaking" or drying artifact: A cracked or granular appearance of the tissue.
-
Uneven mounting medium distribution: Areas with too much or too little medium.
-
-
Score the severity of each artifact on a semi-quantitative scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).
-
Calculate the average artifact score for each condition.
Data Presentation:
| Clearing Solvent | Average Air Bubble Score | Average Retraction Score | Average Precipitate Score | Average Cornflaking Score | Average Uneven Distribution Score | Total Average Artifact Score |
| Xylene | Insert data | Insert data | Insert data | Insert data | Insert data | Calculate |
| Toluene | Insert data | Insert data | Insert data | Insert data | Insert data | Calculate |
Troubleshooting and Best Practices
-
Viscosity Adjustment: If this compound becomes too viscous, it can be thinned by adding a small amount of xylene.[3]
-
Cleaning Excess Medium: Excess this compound around the coverslip can be removed with a cloth or gauze lightly moistened with xylene.[3]
-
Avoiding Turbidity: Ensure complete dehydration of the tissue before clearing. The final clearing step should always be with xylene to prevent cloudiness, even when using toluene-based this compound.[1][2]
-
Minimizing Bubbles: Apply the mounting medium in a single, appropriately sized drop and lower the coverslip at an angle to allow air to escape.[7]
Signaling Pathway for Optimal Mounting Procedure
The following diagram illustrates the key steps and considerations for achieving an optimal histological mount with this compound.
By following these application notes and implementing the provided protocols, researchers can ensure high-quality, reproducible results and the long-term preservation of their valuable histological specimens.
References
- 1. This compound Mounting Medium [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. Alternative to xylene as a clearing agent in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clearing Tissue Sections - National Diagnostics [nationaldiagnostics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Remounting Slides Previously Mounted with Entellan
For Researchers, Scientists, and Drug Development Professionals
Introduction
In histological and pathological studies, the ability to unmount and remount microscope slides is a critical technique for various purposes, such as restaining, performing additional analyses on the same tissue section, or correcting mounting errors like air bubbles or faded stains. Entellan, a common xylene-based mounting medium, provides excellent optical clarity and long-term preservation of stained tissues. However, its removal requires a careful and systematic approach to ensure the integrity of the tissue section and the preservation of existing stains.
This document provides a detailed protocol for the remounting of slides previously mounted with this compound. It includes a comparison of different coverslip removal techniques, a step-by-step experimental protocol, and a troubleshooting guide to assist researchers in successfully salvaging and reprocessing valuable tissue specimens.
Comparison of Coverslip Removal Methods
The selection of a coverslip removal method depends on a balance between speed, efficiency, and the preservation of tissue and stain quality. While the conventional method of xylene immersion at room temperature is widely practiced, alternative techniques offer faster turnaround times.
Table 1: Comparison of Mean Time for Coverslip Removal by Different Methods
| Method | Mean Time for Coverslip Removal | Notes |
| Freezing (Endofrost) | 5 minutes | Rapidly crystallizes the mounting medium for easy removal. |
| Freezing (-18°C to -80°C) | 13 - 22 minutes | A readily available and effective alternative to chemical soaking. |
| Xylene at 56°C | 14 hours 7 minutes - 25 hours 50 minutes | Heating accelerates the dissolution of the mounting medium. |
| Petrol | 20 hours 2 minutes | An alternative solvent, though less common in standard histology labs. |
| Xylene at Room Temperature | 48 hours 30 minutes | The conventional and most widely used method. |
| Acetone | 56 hours | Another alternative solvent, but may take longer than xylene. |
Note: The time required for coverslip removal can vary depending on the age of the slide and the thickness of the mounting medium.
Studies have shown that while freezing methods are significantly faster, the conventional xylene immersion method is still considered a reliable standard. The choice of method may also impact the intensity of certain stains. For instance, one study found that while many immunohistochemical markers showed good intensity after various removal methods, some, like Desmin, showed poorer intensity in older archival slides compared to newly sectioned ones.
Experimental Protocol: Remounting a Slide Mounted with this compound
This protocol outlines the standard procedure for removing a coverslip from a slide mounted with this compound using xylene, followed by rehydration for potential restaining and subsequent remounting.
Materials:
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Coplin jars or staining dishes
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Xylene
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Ethanol (100%, 95%, 70%)
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Distilled water
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Mounting medium (e.g., this compound or an alternative)
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New glass coverslips
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Forceps
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Fume hood
Workflow Diagram:
Troubleshooting & Optimization
How to remove air bubbles from under a coverslip with Entellan.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with air bubbles when using Entellan mounting medium.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of air bubbles when mounting with this compound?
A1: Air bubbles under the coverslip are a frequent issue in slide preparation. The primary causes include:
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Vigorous shaking of the this compound bottle: This can introduce numerous small bubbles into the viscous medium.[1][2]
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Trapped air in the specimen: The tissue itself can hold air, which is then released into the mounting medium.[1][3]
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Incorrect coverslipping technique: Lowering the coverslip flat onto the slide instead of at an angle can trap air.[4]
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Insufficient mounting medium: Using too little this compound will not allow the space under the coverslip to be completely filled, leaving air pockets.[4][5]
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Incomplete dehydration and clearing: Since this compound is a xylene or toluene-based medium, any residual water or alcohol in the tissue can lead to bubble formation and turbidity.[6][7]
Q2: How can I prevent air bubbles from forming in the first place?
A2: Proactive measures are the most effective way to avoid air bubbles:
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Proper Handling of this compound: Avoid shaking the bottle. If bubbles are present in the stock bottle, allow it to sit undisturbed for them to dissipate, or centrifuge the bottle at a low speed.[1][2][8]
-
Correct Application of this compound: Dispense a small amount of this compound onto a lab wipe to clear any bubbles from the dropper tip before applying it to the slide.[9] Apply a sufficient, continuous line or drop of this compound to the slide or coverslip.[10]
-
Optimal Coverslipping Technique: Hold the coverslip at a 45-degree angle, touch one edge to the slide where the this compound is, and slowly lower it to allow the medium to spread evenly and push air out.[4][11]
-
Thorough Specimen Preparation: Ensure the specimen is fully dehydrated and cleared with xylene before mounting with this compound.[6][7]
Q3: I already have bubbles under my coverslip with this compound. How can I remove them?
A3: If bubbles are already present, you can try the following methods:
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Gentle Tapping: Carefully and gently tap the surface of the coverslip with a blunt object, like a pencil eraser, to encourage the bubbles to move towards the edge.[4]
-
Manual Manipulation: Use a fine needle or forceps to gently press on the coverslip and guide the bubbles to the edge.[10]
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Adding More Medium: If a bubble is near the edge of the coverslip, you can apply a small drop of fresh this compound to that edge. The capillary action may draw in the new medium and push the bubble out.[10]
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Remounting the Slide: For persistent or centrally located bubbles, the most reliable solution is to remount the slide. This involves soaking the slide in a container of xylene until the coverslip detaches, then cleaning the slide and specimen and repeating the mounting process. Soaking in warm PBS for an hour or two can also work for some preparations.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Many small bubbles throughout the medium | This compound bottle was shaken or vortexed. | Centrifuge the this compound bottle at a low speed (e.g., 12,000 rpm for 20 minutes) to bring bubbles to the top.[1][8] Let the bottle sit undisturbed for several hours. |
| A single large bubble under the center of the coverslip | Incorrect coverslipping technique (e.g., dropping it flat). | Carefully lift the edge of the coverslip with a fine needle to release the air and reseat it. If this fails, remount the slide.[4] |
| Bubbles appearing only around the tissue section | Air trapped within the tissue specimen. | Before mounting, place the slides in a vacuum chamber for about 45 minutes to remove trapped air from the tissue.[1][3] |
| Bubbles forming at the edge of the coverslip | Insufficient amount of this compound used. | Apply a small amount of additional this compound to the edge where the bubbles are present to fill the gap.[10] |
| Cloudy appearance with small bubbles | Incomplete dehydration or clearing of the specimen. | Ensure the specimen goes through a complete dehydration series (graded alcohols) and is thoroughly cleared with xylene before mounting.[6][7] |
| This compound is too thick, making bubble removal difficult | Evaporation of the solvent (xylene/toluene). | Dilute the this compound with a small amount of xylene to achieve the desired viscosity.[7][10] |
Experimental Protocols
Protocol for Mounting a Slide with this compound to Minimize Air Bubbles
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Preparation of Materials:
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Ensure microscope slides and coverslips are clean and free of dust and grease.[4][12]
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Have your dehydrated and xylene-cleared tissue section on the slide ready.
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Open the this compound bottle and let it sit for a few minutes to allow any bubbles near the opening to dissipate. Do not shake the bottle.[9]
-
-
Application of this compound:
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Placing the Coverslip:
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Hold a clean coverslip at a 45-degree angle with forceps.
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Touch the bottom edge of the coverslip to the slide, adjacent to the drop of this compound.
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Slowly and steadily lower the coverslip onto the slide, allowing the this compound to spread evenly and push any air out towards the opposite edges.[4][11]
-
-
Setting and Cleaning:
-
Troubleshooting During Mounting:
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If a small bubble is observed, you can gently press on the coverslip with the tip of a pair of forceps to try and push the bubble to the edge.
-
Visual Workflow
Caption: Workflow for preventing and removing air bubbles with this compound.
References
- 1. thermofisher.com [thermofisher.com]
- 2. thermofisher.com [thermofisher.com]
- 3. microscopecrew.com [microscopecrew.com]
- 4. How To Avoid Air Bubbles On Microscope Slides ? [kentfaith.co.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. emsdiasum.com [emsdiasum.com]
- 8. researchgate.net [researchgate.net]
- 9. sc.edu [sc.edu]
- 10. researchgate.net [researchgate.net]
- 11. How To Avoid Bubble Formation During Wet Mount Slide Preparation Effectively - product News - News [huidainstrument.com]
- 12. 7 Essential Tips For Avoiding Air Bubbles in Microscope Slides - product News - News [huidainstrument.com]
Technical Support Center: Entellan Mounting Medium
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the yellowing of Entellan mounting medium. It is designed for researchers, scientists, and drug development professionals to help identify and resolve issues encountered during their experiments.
Troubleshooting Guide: Why is my this compound Mounting Medium Turning Yellow?
Discoloration of your this compound mounting medium can compromise the quality of your stained specimens and affect microscopic analysis. The following guide will help you identify the potential causes of yellowing and provide solutions to mitigate the issue.
Question: My this compound mounting medium has turned yellow in the bottle. What is causing this and how can I prevent it?
Answer:
Yellowing of this compound in the bottle is primarily due to chemical degradation, often caused by improper storage conditions. The main contributing factors are oxidation and solvent evaporation.
Potential Causes and Solutions:
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Oxidation: The acrylate (B77674) polymers and the solvent (toluene or xylene) in this compound can oxidize when exposed to air (oxygen), heat, and light (especially UV radiation).[1] This process can lead to the formation of colored compounds, resulting in a yellow appearance.
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Solvent Evaporation: The solvents in this compound, toluene (B28343) or xylene, are volatile. If the bottle is not sealed properly, the solvent can evaporate over time, increasing the concentration of the polymer resin. This can sometimes contribute to a change in color and viscosity.
Question: My mounted slides are turning yellow over time. What could be the reason?
Answer:
Yellowing of mounted slides can be a frustrating issue, potentially affecting the long-term integrity of your archived specimens. The causes are often related to the mounting procedure and the quality of the reagents used.
Potential Causes and Solutions:
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Incomplete Dehydration of Specimen: this compound is an anhydrous mounting medium and is incompatible with water.[2][5] If the tissue specimen is not completely dehydrated before mounting, the residual water can cause turbidity and may contribute to the breakdown of the mounting medium over time, leading to discoloration.
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Solution: Ensure a thorough dehydration process by passing the specimen through a graded series of alcohols (e.g., 70%, 95%, 100%). Follow this with a clearing agent like xylene to remove the alcohol before mounting.
-
-
Poor Quality Clearing Agent (Xylene/Toluene): The xylene or toluene used as the clearing agent must be of high purity. Technical-grade solvents can contain impurities, including water, which can lead to the yellowing of the mounting medium.[5]
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Solution: Use high-purity, histology-grade xylene or toluene for the final clearing step. If you suspect your solvent is contaminated, consider using a fresh, unopened bottle.
-
-
Environmental Factors: Similar to the liquid medium, mounted slides are susceptible to degradation from light and heat. Long-term exposure to light, especially UV radiation from sunlight or fluorescent bulbs, can accelerate the aging process of the mounting medium, causing it to yellow.[6]
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Solution: Store mounted slides in a dark, cool, and dry place, such as a slide storage box or cabinet.
-
Logical Relationship of Troubleshooting Steps
The following diagram illustrates the logical workflow for troubleshooting the yellowing of this compound mounting medium.
Caption: Troubleshooting flowchart for yellowing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the chemical composition of this compound?
A1: this compound is a synthetic, anhydrous mounting medium. It consists of a polymer of mixed acrylates dissolved in a solvent, which is typically toluene or xylene.[1][2][3]
Q2: Can I use this compound with aqueous stains?
A2: No, this compound is a non-aqueous mounting medium and should only be used with dehydrated specimens. Specimens stained with aqueous-based dyes must be properly dehydrated through a graded alcohol series and cleared with an organic solvent like xylene before mounting with this compound.[2][5]
Q3: My this compound has become very thick. Can I still use it?
A3: If your this compound has become too viscous, it is likely due to solvent evaporation. You can adjust the consistency by adding a small amount of fresh, high-purity xylene.[4] However, if the medium is also discolored, it is best to discard it and use a fresh bottle to ensure the best results.
Q4: How long can I store mounted slides without them turning yellow?
A4: When prepared and stored correctly, slides mounted with this compound should remain stable for many years without any change in color.[4] Proper storage in a dark, cool environment is crucial for long-term preservation.
Q5: Is the yellowing of my slides reversible?
A5: In most cases, the yellowing of the mounting medium is a sign of irreversible chemical degradation. While it may be possible to remove the coverslip and remount the section, this process is delicate and may damage the tissue. It is generally recommended to optimize the mounting procedure to prevent yellowing from occurring in the first place.
Quantitative Data Summary
| Factor | Influence on Yellowing | Recommended Conditions |
| Temperature | High temperatures accelerate oxidation and degradation. | Store at +15°C to +25°C.[2][3] |
| Light Exposure | UV and visible light can induce photochemical degradation. | Store in the dark. |
| Air (Oxygen) Exposure | Oxygen is a key reactant in the oxidation process. | Keep container tightly sealed.[4] |
| Water Content | Residual water in the specimen or solvent can cause turbidity and degradation. | Ensure complete dehydration and use anhydrous grade solvents.[5] |
Experimental Protocols
Protocol 1: Quality Control of Xylene Clearing Agent
This protocol provides a simple method to check for the presence of water in your xylene, which can be a cause of slide yellowing.
Objective: To determine if the xylene used for clearing contains an unacceptable amount of water.
Materials:
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Two clean glass test tubes
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The xylene to be tested
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Absolute ethanol (B145695) (100%)
-
Pipettes
Procedure:
-
Add 5 mL of the xylene to be tested to one test tube.
-
Add 5 mL of absolute ethanol to the same test tube.
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In a separate control test tube, add 5 mL of fresh, unopened, high-purity xylene and 5 mL of absolute ethanol.
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Gently mix the contents of both tubes.
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Observe the solutions against a dark background.
Interpretation of Results:
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Clear Solution: If the mixture remains clear, the xylene is likely free of significant water contamination.
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Cloudy or Turbid Solution: If the mixture becomes cloudy or turbid, it indicates the presence of water in the xylene. This xylene should not be used for the final clearing step before mounting.
Signaling Pathway and Experimental Workflow Diagrams
Chemical Degradation Pathway of this compound
The following diagram illustrates the potential chemical degradation pathway of this compound's acrylate polymer component, leading to yellowing.
Caption: Degradation pathway of acrylate polymers in this compound.
Experimental Workflow for Specimen Mounting
This diagram outlines the key steps in the experimental workflow for mounting a specimen with this compound to minimize the risk of yellowing.
Caption: Recommended workflow for using this compound.
References
- 1. This compound Mounting Medium [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound™ rapid mounting medium for microscopy [sigmaaldrich.com]
- 4. emsdiasum.com [emsdiasum.com]
- 5. labchem.com.my [labchem.com.my]
- 6. Ageing Effects in Mounting Media of Microscope Slide Samples from Natural History Collections: A Case Study with Canada Balsam and PermountTM - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting crystallization of Entellan on microscope slides.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering crystallization of Entellan mounting medium on microscope slides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a non-aqueous, xylene-based mounting medium used to permanently preserve stained tissue sections on microscope slides. It is a rapid-drying medium, typically setting in about 20 minutes at room temperature, and is chosen for its ability to create durable, high-quality preparations with good optical clarity. This compound is composed of a polymer of mixed acrylates dissolved in a solvent, which can be either xylene or toluene (B28343) depending on the specific formulation.
Q2: What causes this compound to crystallize on a microscope slide?
Crystallization of resin-based mounting media like this compound can occur over time due to incorrectly prepared slides. The primary cause is often related to incomplete dehydration of the tissue specimen before mounting. Residual water or alcohol in the tissue can lead to turbidity and may contribute to the breakdown of the mounting medium over time, leading to crystallization and cracking. Long-term storage, especially in conditions with fluctuating temperature and humidity, can also contribute to the deterioration of the mounting medium.
Q3: How can I prevent this compound from crystallizing?
Prevention is key to avoiding crystallization. The most critical step is to ensure the complete dehydration of the specimen. This is typically achieved by passing the slides through a series of graded ethanol (B145695) baths followed by a clearing agent, such as xylene. Using high-quality, fresh solvents is also important, as technical-grade solvents may contain water, which can cause turbidity and long-term instability. Proper storage of mounted slides in a dark, temperature-controlled environment can also help preserve the integrity of the mounting medium.
Q4: My slide has already crystallized. Can it be fixed?
Yes, in many cases, a slide with crystallized this compound can be salvaged by removing the coverslip, cleaning the slide, and remounting it. The most common method for removing a coverslip mounted with a xylene-based medium like this compound is to soak the slide in xylene. This process dissolves the hardened mounting medium, allowing for the gentle removal of the coverslip.
Q5: How long does it take to remove a coverslip by soaking in xylene?
The time required to loosen a coverslip by soaking in xylene can vary. For recently mounted slides, it may take a few hours. However, for older slides where the medium has fully hardened, it could take several days to a week of soaking. Gentle daily agitation of the slide in the xylene bath can help to speed up the process.
Troubleshooting Guide: this compound Crystallization
This guide provides a step-by-step approach to identifying, resolving, and preventing this compound crystallization.
Part 1: Identifying the Problem
Crystallization of this compound will typically appear as fine, needle-like structures or a "sparkly" or fibrous texture under the microscope, rendering the slide opaque and unsuitable for analysis. This is distinct from other artifacts such as air bubbles or turbidity (a cloudy appearance).
Part 2: Resolving Existing Crystallization
If crystallization has already occurred, the following protocol can be used to remove the coverslip and remount the slide.
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Prepare a Coplin jar or a slide staining dish filled with xylene.
-
-
Soaking the Slide:
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Place the microscope slide with the crystallized this compound into the container of xylene.
-
Ensure the entire coverslip is submerged.
-
Allow the slide to soak. The duration will depend on the age of the slide and the extent of crystallization, ranging from a few hours to several days.
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Check periodically to see if the coverslip has loosened. You can do this by gently nudging the coverslip with forceps.
-
-
Coverslip Removal:
-
Once the this compound has softened sufficiently, the coverslip should slide off easily with gentle pressure. Do not force or pry the coverslip off , as this can damage the tissue section. If it does not move easily, continue soaking.
-
-
Cleaning the Slide:
-
After removing the coverslip, rinse the slide in two changes of fresh xylene to remove any residual mounting medium.
-
Proceed with rehydration by passing the slide through descending grades of alcohol (e.g., 100%, 95%, 70%) and finally into distilled water if you intend to restain. If you are not restaining, you can proceed directly to remounting from xylene.
-
-
Remounting:
-
If the slide was rehydrated, it must be fully dehydrated again through ascending grades of alcohol and cleared with xylene before remounting.
-
Place a fresh drop of this compound over the tissue section.
-
Carefully lower a new, clean coverslip at an angle to avoid trapping air bubbles.
-
Allow the slide to dry in a horizontal position in a well-ventilated area for at least 20-30 minutes.
-
Part 3: Preventing Future Crystallization
Adhering to the correct mounting protocol is the most effective way to prevent crystallization.
-
Complete Dehydration:
-
After the final staining step, pass the slides through a series of graded ethanol solutions (e.g., 70%, 95%, 100%, 100%) to remove all water from the tissue. The duration in each alcohol bath will depend on the tissue type and thickness.
-
-
Clearing:
-
Following dehydration, immerse the slides in a clearing agent, typically xylene, in at least two changes. This step removes the alcohol and makes the tissue receptive to the xylene-based mounting medium. Incomplete clearing can result in a cloudy appearance (turbidity).
-
-
Mounting:
-
Place the slide on a flat surface.
-
Apply one to two drops of this compound to the tissue section. The amount should be sufficient to fill the area under the coverslip without creating a large excess.
-
Hold a clean coverslip at an angle to the slide and touch one edge to the drop of this compound.
-
Slowly lower the coverslip onto the slide, allowing the this compound to spread evenly and push out any air. This technique helps to prevent the formation of air bubbles.
-
-
Drying and Storage:
-
Allow the mounted slides to dry in a horizontal position in a well-ventilated area for at least 20-30 minutes.
-
For long-term storage, keep slides in a slide box, protected from light and in a temperature and humidity-controlled environment.
-
Quantitative Data Summary
| Property | Value/Range | Significance |
| Composition | Polymer of mixed acrylates in a solvent (xylene or toluene) | A non-aqueous, resinous medium that requires complete specimen dehydration. |
| Setting Time | Approximately 20 minutes at room temperature | A rapid-setting medium. |
| Refractive Index (nD at 20°C) | 1.490 - 1.500 | Close to that of glass and fixed tissue, which is essential for optical clarity. |
| Viscosity (at 20°C) | 250 - 600 mPa*s | Affects the ease of application and the likelihood of air bubble formation. |
| Storage Temperature | +15°C to +25°C | Storing within this range helps maintain the stability of the medium. |
Visual Workflow for Troubleshooting this compound Crystallization
Caption: Troubleshooting workflow for resolving this compound crystallization.
Preventing the retraction of Entellan from the edges of the coverslip.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the retraction of Entellan mounting medium from the edges of the coverslip.
Troubleshooting Guide: Preventing this compound Retraction
Issue: this compound is pulling back from the edges of the coverslip after mounting.
This common issue can compromise the quality and longevity of your mounted specimens. Follow this step-by-step guide to diagnose and resolve the problem.
| Potential Cause | Recommended Solution |
| Insufficient Mounting Medium | The most common cause of retraction is an inadequate amount of this compound. The space between the slide and the coverslip must be completely filled.[1] Solution: Apply a sufficient volume of this compound to the slide or coverslip. A general guideline is to apply a thin line of the medium along the length of the coverslip, approximately 5mm from the edge.[2] The exact amount will vary depending on the size of the coverslip and the thickness of the tissue section. |
| Incorrect Viscosity | If this compound is too viscous, it may not flow evenly to the edges of the coverslip. Conversely, if it has been over-diluted with xylene, it can be too thin and retract upon drying. Solution: Check the viscosity of your this compound. It should flow readily from the applicator. If it is too thick, you can add a small amount of xylene to achieve the desired consistency.[3] Be cautious not to over-dilute. Ensure the bottle is recapped immediately after use to prevent solvent evaporation and thickening. |
| Incomplete Dehydration of Specimen | This compound is a xylene-based mounting medium and is not compatible with water or alcohol.[3][4] Any residual moisture on the slide can prevent proper adhesion and lead to retraction. Solution: Ensure the specimen is thoroughly dehydrated through a series of graded alcohols and cleared with xylene immediately before coverslipping.[4] The slide should appear clear, with no milky or cloudy areas. |
| Improper Coverslipping Technique | The way the coverslip is applied can introduce issues that lead to retraction. Solution: Place one edge of the coverslip onto the slide and slowly lower it at an angle, allowing the this compound to spread evenly and push out any air bubbles.[5][6] Avoid dropping the coverslip flat onto the slide. |
| Air Bubbles | Trapped air bubbles can create voids that may contribute to the appearance of retraction at the edges.[1][7] Solution: Use a gentle and steady hand when applying the coverslip to minimize the introduction of air bubbles.[5] If bubbles do form, you can gently press on the coverslip with forceps to guide them to the edge. |
| Environmental Factors | Low humidity and high temperatures can accelerate the drying of this compound, which may contribute to retraction if the medium is not able to spread fully before setting. Solution: Perform coverslipping in a well-ventilated area with moderate temperature and humidity. Avoid placing freshly coverslipped slides in a hot oven or on a slide warmer until the this compound has fully set. |
Frequently Asked Questions (FAQs)
Q1: How much this compound should I use for a standard 24x50 mm coverslip?
While there is no exact prescribed volume, a common technique is to apply a continuous line of this compound along the length of the coverslip, about 5 mm from the edge.[2] The goal is to use enough medium to completely fill the space under the coverslip without significant excess leaking out.[1]
Q2: My this compound seems very thick. Can I dilute it?
Yes, if your this compound has become too viscous, you can dilute it by adding a small amount of xylene.[3] Add the xylene drop by drop and mix gently until you reach a consistency that flows easily. Avoid over-diluting, as this can also lead to retraction.
Q3: What is the difference between "this compound" and "this compound new"?
"this compound" is a toluene-based mounting medium, while "this compound new" is xylene-based.[3][8] They have different viscosity ranges, which may require slight adjustments to your technique. Always ensure your clearing agent is compatible with the solvent in your mounting medium.[4]
Q4: How long does this compound take to dry?
The initial setting time for this compound is approximately 20 minutes, allowing for safe handling of the slides.[9] However, for complete hardening and long-term storage or archiving, it is recommended to allow the slides to dry for 48-72 hours in a flat, well-ventilated area.[10]
Q5: Can I prevent retraction by sealing the edges of the coverslip?
While sealing the edges with a sealant like nail polish is a common practice for aqueous mounting media, it is generally not necessary for non-aqueous, setting media like this compound. Proper application with a sufficient amount of medium should prevent retraction.
Quantitative Data
The physical properties of this compound, particularly its viscosity and refractive index, are critical for optimal performance.
| Property | This compound™ | This compound™ new |
| Solvent | Toluene | Xylene |
| Viscosity (at 20°C) | 60 - 100 mPa·s[8] | 250 - 600 mPa·s[3] |
| Refractive Index (at 20°C) | 1.492 - 1.500[8] | 1.490 - 1.500[3] |
Experimental Protocols
Protocol for Manual Coverslipping to Prevent this compound Retraction
-
Preparation:
-
Ensure the stained slide has been properly dehydrated through a series of graded alcohols (e.g., 70%, 95%, 100%).
-
Clear the slide in at least two changes of xylene to ensure all alcohol is removed. The tissue should be transparent.[4]
-
Work in a well-ventilated fume hood.
-
Have clean, appropriately sized coverslips ready.
-
-
Application of this compound:
-
Remove a slide from the xylene bath and place it on a flat surface.
-
Dispense a line of this compound down the center of the slide or along one edge of the coverslip. The amount should be sufficient to cover the entire area under the coverslip.
-
-
Applying the Coverslip:
-
Hold the coverslip at a 45-degree angle.
-
Touch the bottom edge of the coverslip to the slide, adjacent to the this compound.
-
Slowly and steadily lower the coverslip onto the slide, allowing the this compound to spread evenly and displace the air.[5]
-
-
Removing Air Bubbles:
-
If small air bubbles are present, gently apply pressure to the top of the coverslip with the tips of your forceps to guide them toward the edge.[7]
-
-
Drying:
Visualizations
Caption: Troubleshooting workflow for preventing this compound retraction.
References
- 1. histologyequipment.com [histologyequipment.com]
- 2. youtube.com [youtube.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. labchem.com.my [labchem.com.my]
- 5. vectorlabs.com [vectorlabs.com]
- 6. カバーガラス装着のプロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. documents.cap.org [documents.cap.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. emsdiasum.com [emsdiasum.com]
- 10. leicabiosystems.com [leicabiosystems.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Entellan Viscosity Adjustment
Welcome to the Technical Support Center for Entellan mounting medium. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the viscosity of this compound for various tissue types and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the standard viscosity of this compound?
A1: The viscosity of this compound varies depending on the specific formulation. "this compound new" has a viscosity range of 250-600 mPa·s, while the classic "this compound" formulation has a lower viscosity of 60-100 mPa·s.[1][2] A third formulation, "this compound new for cover slipper," is specifically designed for automated systems with a viscosity of 500-600 mPa·s.
Q2: Why is adjusting the viscosity of this compound important?
A2: Adjusting the viscosity of this compound is crucial for achieving high-quality, artifact-free slide preparations. The optimal viscosity depends on the thickness and type of the tissue section. Improper viscosity can lead to issues such as the formation of air bubbles, uneven spreading of the mounting medium, and retraction from the edges of the coverslip.[3][4]
Q3: How can I adjust the viscosity of this compound?
A3: If this compound becomes too viscous, it can be thinned by adding a small amount of xylene.[5] It is important to add the xylene incrementally and mix thoroughly until the desired consistency is achieved.
Q4: What are the ideal characteristics of a mounting medium like this compound?
A4: An ideal mounting medium should be colorless, transparent, and have a refractive index close to that of glass (approximately 1.5) to ensure optical clarity. It should not cause the stain to fade or diffuse, should harden relatively quickly without shrinking or cracking, and should protect the tissue section from physical damage and chemical changes over time.[3][6][7]
Troubleshooting Guide
This section addresses common problems encountered during the mounting process related to this compound viscosity.
| Problem | Possible Cause | Suggested Solution |
| Air bubbles under the coverslip | High Viscosity: The mounting medium is too thick to flow evenly and displace all the air. | Add a small amount of xylene to the this compound to lower its viscosity. Mix well before application. A lower viscosity medium is less likely to trap air.[8] |
| Incorrect Coverslipping Technique: Placing the coverslip down flat can trap air. | Place one edge of the coverslip onto the slide first and slowly lower the other side at an angle to allow air to escape.[9][10] | |
| Mounting medium retraction from the coverslip edges | Low Viscosity: The mounting medium is too thin and pulls back from the edges as it dries. | Allow the thinned this compound to thicken slightly by leaving the cap loosely open in a fume hood for a short period, monitoring the consistency. For certain applications, a higher viscosity may be necessary to prevent retraction.[3][4] |
| Insufficient Amount of Medium: Not enough mounting medium was applied to fill the space under the coverslip. | Apply a sufficient amount of this compound to ensure the entire area under the coverslip will be filled.[3] | |
| Difficulty mounting thick tissue sections | Low Viscosity: A thin mounting medium may not adequately infiltrate and support a thick tissue section, potentially leading to air gaps. | Use this compound with its standard, higher viscosity or a slightly thickened formulation to ensure complete embedding of the tissue. |
| Uneven spreading of mounting medium | Inconsistent Viscosity: The this compound has not been mixed thoroughly after adjusting with xylene. | Ensure the this compound and xylene are completely mixed to a homogenous consistency before application. |
Experimental Protocols
Protocol for Adjusting this compound Viscosity
This protocol provides a general guideline for thinning this compound with xylene. The exact ratios may need to be optimized based on your specific tissue type and environmental conditions (e.g., temperature and humidity).
Materials:
-
This compound mounting medium
-
Xylene (histology grade)
-
Glass stirring rod or small magnetic stirrer
-
Beaker or small glass container
-
Transfer pipettes
Procedure:
-
Dispense a required amount of this compound into a clean, dry glass container.
-
Using a clean transfer pipette, add a small, measured amount of xylene to the this compound. As a starting point, consider a 10:1 ratio of this compound to xylene.
-
Thoroughly mix the solution using a glass stirring rod or a magnetic stirrer until the viscosity is uniform. Avoid vigorous mixing that can introduce air bubbles.
-
Visually inspect the viscosity. It should be fluid enough to flow easily but not so thin that it becomes watery.
-
Perform a test mount on a blank slide to check the spreading characteristics.
-
If the medium is still too thick, add more xylene in small increments, mixing and testing after each addition until the desired viscosity is achieved.
-
Record the final ratio of this compound to xylene for reproducible results in future experiments.
Safety Precaution: Both this compound and xylene are flammable and harmful. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[1]
Visualizing Experimental Workflows
Logical Flow for Troubleshooting Mounting Issues
Caption: Troubleshooting workflow for common this compound mounting issues.
General Histological Staining and Mounting Workflow
Caption: Standard workflow for paraffin-embedded tissue staining and mounting.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ompj.org [ompj.org]
- 4. biocare.net [biocare.net]
- 5. emsdiasum.com [emsdiasum.com]
- 6. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. How To Avoid Air Bubbles On Microscope Slides ? [kentfaith.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
What to do if Entellan is too thick or viscous in the bottle.
This guide provides solutions for common issues encountered when using Entellan®, a rapid mounting medium for microscope slides. The information is targeted towards researchers, scientists, and drug development professionals to ensure optimal results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: What should I do if the this compound® in the bottle has become too thick or viscous?
If you find that your this compound® mounting medium is too thick for easy application, it can be diluted to the desired consistency.[1] The increased viscosity is typically due to the evaporation of the solvent.
-
Solution: Add a small amount of xylene to the bottle and mix gently until the desired viscosity is achieved.[1] It is crucial to add the xylene incrementally to avoid making the medium too thin, which can lead to the formation of air bubbles under the coverslip.[2]
-
Best Practice: Always ensure the bottle cap is tightly sealed immediately after use to minimize solvent evaporation.[1] Store the bottle at room temperature (15-25°C).[3][4]
Question: What is the composition of this compound® and which solvent should I use for thinning?
This compound® is a mounting medium consisting of a polymer of mixed acrylates dissolved in a solvent.[3][5][6] There are different formulations of this compound®, which primarily differ in their solvent base.
-
This compound®: This formulation uses toluene (B28343) as the solvent.[3][5]
-
This compound® New: This formulation uses xylene as the solvent.[1][7]
For thinning purposes, xylene is the recommended solvent for bringing this compound® back to its desired consistency, even for the toluene-based formulation.[1][5]
Question: Why is it important to use xylene as the final step before mounting with this compound®?
For histological and cytological preparations, using xylene as the final clearing agent before embedding is recommended.[1]
-
Reason: This practice helps to avoid turbidity that can be caused by the interaction of alcohol with the mounting medium.[1] Specimens must be completely dehydrated before mounting.[5][6]
Question: Can I use a solvent other than xylene to thin this compound®?
While this compound® is soluble in other solvents like acetone, ether, benzene, chloroform, and dioxane, xylene is the explicitly recommended solvent for adjusting the viscosity.[1] Using other solvents may alter the properties of the mounting medium and is not recommended without validation.
Experimental Protocols
Protocol for Thinning Viscous this compound®
-
Safety First: Perform this procedure in a well-ventilated area or under a fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Addition: Carefully add a few drops of xylene to the bottle of thickened this compound®.
-
Mixing: Tightly cap the bottle and gently swirl or invert it to mix the contents. Avoid vigorous shaking, as this can introduce air bubbles.
-
Viscosity Check: Check the viscosity by dispensing a small drop. If it is still too thick, repeat steps 2 and 3 until the desired consistency is reached.
-
Recap: Ensure the bottle is tightly capped after use to prevent further evaporation.[1]
Data Presentation
The following table summarizes the properties of different this compound® formulations for easy comparison.
| Property | This compound® | This compound® New |
| Solvent | Toluene | Xylene |
| Composition | Polymer of mixed acrylates in toluene | Polymer of mixed acrylates in xylene |
| Viscosity (at 20°C) | 60 - 100 mPa·s | 250 - 600 mPa·s |
| Refractive Index (at 20°C) | 1.492 - 1.500 | 1.490 - 1.500 |
| Density (at 20°C/4°C) | 0.925 - 0.935 g/cm³ | 0.94 - 0.96 g/cm³ |
| Setting Time | Approximately 20 minutes | Rapid |
Data sourced from product information sheets.[1][3][5][7]
Mandatory Visualization
The following diagram illustrates the troubleshooting workflow for addressing the issue of this compound® being too thick or viscous.
Caption: Troubleshooting workflow for thick this compound®.
References
Technical Support Center: Troubleshooting Entellan-Mounted Slides
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering a cloudy or hazy appearance in slides mounted with Entellan.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a cloudy or hazy appearance in this compound-mounted slides?
The most frequent cause is the presence of residual water in the tissue specimen. This compound is an anhydrous (water-free) mounting medium and is not miscible with water.[1][2][3] When water is present, it causes the resin in this compound to precipitate, resulting in a cloudy or milky appearance on the slide.[1]
Q2: How can I prevent water from contaminating my slides?
To prevent water contamination, ensure a thorough dehydration process using a graded series of alcohols (e.g., 70%, 95%, and 100% ethanol).[1][4] It is crucial to use fresh, high-quality absolute alcohol for the final dehydration steps, as alcohols can absorb moisture from the air.[3] Additionally, ensure that your clearing agent (e.g., xylene) is also free of water.[2][3] A simple test for water in xylene is to observe if the xylene turns milky, which indicates water contamination.[5]
Q3: Can the type of clearing agent affect the clarity of the mounted slide?
Yes, solvent incompatibility can lead to a hazy appearance or the formation of "oil-drop" artifacts.[1][6] this compound is available in different formulations, some of which are xylene-based while others may be toluene-based.[1] It is critical to use a clearing agent that is compatible with the solvent in your specific this compound product.[6][7] For instance, if you are using a xylene-based this compound, your final clearing agent should be xylene.[8]
Q4: Does the amount of this compound or the coverslipping technique matter?
While not the primary cause of cloudiness, improper coverslipping technique can introduce artifacts like air bubbles.[1] It is important to apply a sufficient amount of this compound to fill the space between the slide and the coverslip completely.[6][8]
Troubleshooting Guide
If you are experiencing cloudy or hazy this compound-mounted slides, follow these troubleshooting steps:
Problem: Slides appear cloudy, milky, or hazy immediately after mounting.
This is the most common issue and is almost always due to water contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cloudy this compound-mounted slides.
Quantitative Data Summary: Reagent Quality and Dehydration Times
| Parameter | Recommendation | Rationale |
| Alcohol Series | Graded series: 70%, 95%, 100% Ethanol (B145695) | Gradual removal of water prevents tissue distortion. |
| Time in Alcohols | 15 seconds to 3 minutes per station (for 3-5µm sections) | Insufficient time leads to incomplete dehydration.[4] Thicker sections require longer times.[4] |
| Absolute Alcohol | Use two changes of fresh 100% ethanol | The final alcohol steps are critical for removing all residual water.[2] |
| Clearing Agent | Use two changes of fresh, compatible clearing agent (e.g., Xylene) | Ensures complete removal of alcohol and proper miscibility with this compound. |
| Reagent Rotation | Regularly scheduled replacement of alcohols and clearing agents | Prevents contamination with water and carryover between solutions.[3][4] |
Experimental Protocols
Protocol 1: Standard Dehydration, Clearing, and Mounting
This protocol is for stained tissue sections on glass slides prior to mounting with a xylene-based this compound.
-
Dehydration:
-
Clearing:
-
Mounting:
-
Remove one slide at a time from the xylene.
-
Wipe excess xylene from the back of the slide and around the tissue section.
-
Place a drop of this compound over the tissue section.[1]
-
Carefully lower a coverslip over the this compound, avoiding air bubbles.
-
Allow the slide to dry in a horizontal position.[1]
-
Protocol 2: Troubleshooting and Reworking a Cloudy Slide
If a slide becomes cloudy after mounting, it can often be salvaged.
-
Coverslip Removal:
-
Place the slide in a container of xylene until the coverslip loosens and can be easily removed.
-
-
Re-dehydration and Clearing:
-
Wash the slide thoroughly in fresh xylene to remove all residual mounting medium.
-
Immerse the slide in two changes of fresh 100% ethanol for 1-2 minutes each to remove any water that caused the cloudiness.[2]
-
Immerse the slide in two changes of fresh xylene for 1-2 minutes each to clear the tissue.[2]
-
-
Remounting:
-
Follow the mounting steps from Protocol 1 using fresh this compound.
-
Logical Relationship of Reagents
The following diagram illustrates the necessary miscibility between reagents for a successful mounting procedure.
Caption: Reagent miscibility for successful slide mounting.
References
- 1. This compound Mounting Medium [benchchem.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. Application Guides / Dehydration / Rehydration in Immunostaining - 2BScientific [2bscientific.com]
- 5. Clearing – Histopathology.guru [histopathology.guru]
- 6. labchem.com.my [labchem.com.my]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. emsdiasum.com [emsdiasum.com]
Validation & Comparative
A Head-to-Head Comparison of Entellan and DPX Mounting Media for Histological Applications
In the field of histology, the final and crucial step of mounting a stained tissue section on a microscope slide serves to protect the specimen and ensure optimal visualization. The choice of mounting medium can significantly impact the quality and longevity of the prepared slide. Among the most commonly used resinous mounting media are Entellan and DPX. This guide provides an objective comparison of their performance, supported by key physicochemical properties and outlining experimental protocols for their evaluation.
Physicochemical Properties: A Quantitative Comparison
The selection of an appropriate mounting medium is often dictated by its physical and chemical characteristics. The following table summarizes the key quantitative data for this compound and DPX, facilitating a direct comparison for researchers and laboratory professionals.
| Property | This compound | DPX (Dibutylphthalate Polystyrene Xylene) |
| Refractive Index (n20/D) | 1.490 - 1.500[1][2][3] | ~1.52[4] |
| Viscosity (at 20°C) | 250 - 600 mPa·s (this compound new)[2][3] | 1200 - 1800 mPa·s[4] |
| Setting Time | Approximately 20 minutes[1][5][6][7] | Approximately 15 minutes (touch dry)[8] |
| Solvent | Toluene or Xylene[2] | Xylene[9][10] |
| Composition | Poly (methyl methacrylate) in a solvent[5][9] | A mixture of distyrene (a polystyrene), a plasticizer (dibutyl phthalate), and xylene.[9][10] |
Performance and Practical Considerations
Both this compound and DPX are xylene-based, synthetic resinous mounting media, making them suitable for long-term storage of tissue sections that have been dehydrated through an alcohol series and cleared with xylene.[9]
This compound is noted for its rapid setting time, typically solidifying in about 20 minutes.[1][5][6][7] This can be advantageous in high-throughput laboratories. Some sources also recommend this compound as a sealant for other mounting media due to its quick-drying nature.[5][11] It is available in different formulations, such as "this compound new," which may have a narrower viscosity range for more consistent application.
DPX is a long-established and widely used mounting medium.[9] Its refractive index of approximately 1.52 is very close to that of glass, which is ideal for high-resolution microscopy.[4][5] While it is also fast-drying, some users note that it can retract from the edge of the coverslip upon drying, although this can be mitigated by the inclusion of a plasticizer.[9] A newer formulation, "DPX new," has been developed to be non-teratogenic by avoiding the use of dibutyl phthalate (B1215562) (DBP) as a plasticizer.[2][3][12]
Experimental Protocols for Performance Evaluation
To objectively assess the performance of this compound and DPX in a laboratory setting, the following experimental protocols can be employed.
Stain Fading Analysis
Objective: To quantitatively compare the rate of stain fading in tissue sections mounted with this compound versus DPX over time.
Methodology:
-
Tissue Preparation: Utilize serial sections from the same tissue block to minimize biological variability. Process and stain all sections with a consistent, standardized protocol (e.g., Hematoxylin and Eosin - H&E).
-
Mounting: Mount one set of serial sections with this compound and the other set with DPX, following the manufacturers' instructions. Ensure a consistent amount of mounting medium is used for each slide.
-
Image Acquisition (Baseline): Immediately after the mounting medium has set, capture high-resolution digital images of specific, identifiable regions of interest (ROIs) on each slide using a calibrated microscope camera. Use consistent illumination and exposure settings for all images.
-
Storage: Store the slides in a light-protected slide box at a constant, controlled temperature and humidity.
-
Time-Lapse Imaging: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), recapture images of the exact same ROIs under the identical imaging conditions used for the baseline.
-
Data Analysis: Use image analysis software to measure the color intensity and saturation of the stains within the ROIs for each time point. Compare the percentage change in color intensity between the this compound-mounted and DPX-mounted sections over time.
Bubble Formation Assay
Objective: To assess the propensity of this compound and DPX to form air bubbles during and after the mounting process.
Methodology:
-
Slide Preparation: Prepare a set of blank microscope slides and coverslips.
-
Mounting: On each slide, apply a standardized volume of either this compound or DPX. Carefully place a coverslip over the medium, applying gentle, consistent pressure to mimic the mounting of a tissue section.
-
Initial Observation: Immediately examine each slide under a stereomicroscope or a low-power objective of a light microscope. Count the number and size of any air bubbles that have formed.
-
Curing and Long-Term Observation: Allow the slides to cure in a horizontal position for 24 hours. Re-examine the slides for the formation of new bubbles or changes in existing ones. Continue to monitor at regular intervals (e.g., 1 week, 1 month).
-
Data Analysis: Compare the average number and size of bubbles observed in the this compound-mounted slides versus the DPX-mounted slides at each time point.
Visualizing the Histological Workflow and Decision Process
To better understand the context in which these mounting media are used, the following diagrams illustrate the general histological workflow and a decision-making pathway for selecting a mounting medium.
Conclusion
Both this compound and DPX are reliable and effective mounting media for routine histology. The choice between them may ultimately depend on specific laboratory needs and priorities. For applications where rapid slide preparation is paramount, this compound's faster setting time may be advantageous. Conversely, for high-resolution imaging where precise refractive index matching is critical, DPX may be the preferred option. It is also important for laboratories to consider the health and safety implications of the solvents and plasticizers used in these media, with newer formulations offering safer alternatives. For optimal and consistent results, it is recommended that laboratories perform their own in-house validation of mounting media with their specific staining protocols and tissue types.
References
- 1. emsdiasum.com [emsdiasum.com]
- 2. labchem.com.my [labchem.com.my]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. DPX封片剂用于组织学 slide mounting medium | Sigma-Aldrich [sigmaaldrich.com]
- 5. ompj.org [ompj.org]
- 6. This compound Mounting Medium [benchchem.com]
- 7. Electron Microscopy Sciences this compound Rapid Mounting Media 100 ML, Quantity: | Fisher Scientific [fishersci.com]
- 8. grale.com.au [grale.com.au]
- 9. ompj.org [ompj.org]
- 10. labpathexperts.com [labpathexperts.com]
- 11. Mounting Media for Microscopy | AAT Bioquest [aatbio.com]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Refractive Index Matching: Entellan™ new vs. Immersion Oils
For researchers, scientists, and drug development professionals seeking to optimize high-resolution microscopy, the choice of mounting medium is critical. Achieving a homogenous optical path by matching the refractive index (RI) of the mounting medium with the immersion oil and the objective lens is paramount for minimizing spherical aberrations and maximizing image clarity. This guide provides a comprehensive comparison of the refractive index of Entellan™ new, a popular rapid mounting medium, with various standard immersion oils.
This comparison is supported by a summary of their refractive index values and a detailed experimental protocol for RI measurement, enabling researchers to make informed decisions for their specific imaging applications.
Refractive Index Comparison
The refractive index is a dimensionless number that describes how light propagates through a particular medium. For optimal performance in oil immersion microscopy, the refractive indices of the glass slide, coverslip, mounting medium, and immersion oil should be as close as possible to that of the objective lens.
| Substance | Type/Brand | Refractive Index (n_D) at 20-23°C |
| This compound™ new | - | 1.490 - 1.500 |
| Immersion Oil | General Purpose (Typical) | ~1.515 |
| Cargille Type A | 1.5150 | |
| Cargille Type B | 1.5150 | |
| Zeiss Immersol™ 518 F | 1.518 | |
| Zeiss Immersol™ 518 N | 1.518 |
Analysis:
As the data indicates, the refractive index of this compound™ new (1.490 - 1.500) is slightly lower than that of standard immersion oils, which typically have a refractive index of around 1.515 to 1.518.[1][2][3][4][5][6][7][8] This slight mismatch can be a source of minor spherical aberration in high-magnification, high-resolution imaging. For many routine applications, this difference may be negligible. However, for demanding applications such as super-resolution microscopy or detailed morphological studies, using an immersion oil with a refractive index closer to that of the mounting medium, or vice-versa, can be beneficial.
Experimental Protocol: Refractive Index Measurement
To ensure accurate and reproducible results, the refractive index of mounting media and immersion oils should be verified, especially when working with sensitive applications or custom formulations. The Abbe refractometer is a standard and reliable instrument for this purpose.
Objective: To accurately measure the refractive index of a liquid sample (this compound™ new or immersion oil).
Materials:
-
Abbe Refractometer
-
Liquid sample (this compound™ new or immersion oil)
-
Dropper or pipette
-
Lens cleaning tissue
-
Ethanol (B145695) or isopropanol
-
Constant temperature water bath (optional, for temperature control)
Procedure:
-
Calibration:
-
Ensure the refractometer is clean and calibrated according to the manufacturer's instructions, typically using a standard of known refractive index, such as distilled water.
-
-
Sample Application:
-
Open the prism assembly of the Abbe refractometer.
-
Using a clean dropper, apply a few drops of the liquid sample onto the surface of the measuring prism. Ensure the surface is completely covered.
-
Close the prism assembly firmly.
-
-
Measurement:
-
Turn on the light source of the refractometer.
-
Look through the eyepiece and adjust the coarse and fine control knobs until the field of view shows a distinct light and dark boundary.
-
If a colored fringe is visible at the boundary, adjust the dispersion compensation knob until the boundary is sharp and achromatic (black and white).
-
Align the boundary line precisely with the center of the crosshairs in the eyepiece.
-
-
Reading the Refractive Index:
-
Read the refractive index value directly from the instrument's scale.
-
-
Cleaning:
-
After the measurement, open the prism assembly and gently clean the prism surfaces with a soft lens tissue moistened with ethanol or isopropanol.
-
Visualization of Refractive Index Matching
The following diagram illustrates the importance of matching the refractive indices of the different components in the light path of a microscope for optimal imaging.
Caption: Light path in mismatched vs. matched refractive indices.
References
- 1. ProSource Scientific-Cargille Immersion Oils [psscientific.com]
- 2. nelsonjameson.com [nelsonjameson.com]
- 3. microscopeworld.com [microscopeworld.com]
- 4. assets.uea.ac.uk [assets.uea.ac.uk]
- 5. Carl Zeiss Immersol Immersion Oil Immersol 518 N | Buy Online | Carl Zeiss™ | Fisher Scientific [fishersci.pt]
- 6. cargille.com [cargille.com]
- 7. microscopeworld.com [microscopeworld.com]
- 8. us.ivfstore.com [us.ivfstore.com]
A Researcher's Guide to the Long-Term Stability of Entellan™ New and Alternative Mounting Media
For researchers, scientists, and drug development professionals, the long-term integrity of mounted histological slides is paramount for archival purposes and retrospective studies. This guide provides a comprehensive comparison of the archival properties of Entellan™ New, a widely used xylene-based mounting medium, with common alternatives. By examining key performance indicators and providing detailed experimental protocols, this guide serves as a resource for making informed decisions on the selection of mounting media for long-term slide preservation.
Introduction to Mounting Media and Archival Quality
The primary function of a mounting medium is to preserve the tissue section and the integrity of histological stains, while also providing a compatible refractive index for microscopic examination. An ideal mounting medium for archival purposes should be resistant to chemical and physical changes over time, ensuring that the morphological and tinctorial features of the specimen remain unaltered for years, or even decades. Key parameters for evaluating the long-term stability of a mounting medium include resistance to yellowing, cracking, and its ability to prevent the fading of common histological stains.
This compound™ New is a xylene-based mounting medium composed of a polymer of mixed acrylates.[1] It is known for its rapid drying time and initial clarity. However, for long-term archival, a thorough comparison with other established mounting media is crucial. This guide will compare this compound™ New with other common resinous mounting media, such as DPX, and natural resins like Canada balsam.
Comparative Analysis of Mounting Media Properties
The selection of a mounting medium should be based on a careful consideration of its physical and chemical properties. The following table summarizes the key characteristics of this compound™ New and its common alternatives.
| Property | This compound™ New | DPX (Distyrene, Plasticizer, Xylene) | Canada Balsam |
| Composition | Polymer of mixed acrylates in xylene[1] | Polystyrene and a plasticizer in xylene | Natural resin from the balsam fir tree |
| Refractive Index (nD20) | 1.490 - 1.500 | ~1.52 | ~1.52 |
| Drying Time | Rapid | Moderate | Slow |
| Initial Color | Colorless | Colorless | Pale yellow |
| Long-term Stability | Prone to yellowing and cracking over extended periods | Can exhibit yellowing and brittleness with age | Known for excellent long-term preservation, but can yellow and become acidic over time |
| Stain Compatibility | Generally good with most common stains | Good, but some stain fading has been reported | Excellent, has been used for over a century |
Experimental Protocols for Evaluating Long-Term Stability
To empirically assess the archival properties of different mounting media, researchers can perform accelerated aging and long-term observation studies. The following protocols outline the methodologies for these key experiments.
Accelerated Aging Study Protocol
Accelerated aging is a method used to simulate the effects of long-term aging in a shorter period by exposing the samples to elevated temperatures.[2][3][4][5] This protocol is adapted from the ASTM F1980 standard guide for accelerated aging of sterile medical device packaging.
Objective: To compare the yellowing and cracking of this compound™ New and alternative mounting media under accelerated aging conditions.
Materials:
-
Microscope slides with stained tissue sections (e.g., H&E stained)
-
This compound™ New
-
DPX
-
Canada Balsam
-
Other mounting media of interest
-
Coverslips
-
Oven capable of maintaining a constant temperature (e.g., 55°C)
-
Spectrophotometer or a digital camera with color calibration tools
-
Microscope
Procedure:
-
Prepare a batch of identical stained slides.
-
Mount the slides with each of the mounting media being tested, ensuring a consistent application technique.
-
Allow the mounting media to fully cure at room temperature as per the manufacturer's instructions.
-
Baseline Measurement: Before initiating the accelerated aging, document the initial state of each slide.
-
Yellowing: Measure the absorbance spectrum of a blank area of the mounted slide using a spectrophotometer. Alternatively, capture high-resolution images of the slides on a white background with a color reference card.
-
Cracking: Examine each slide under a microscope and record any evidence of cracking, retraction from the coverslip edge, or bubble formation.
-
-
Place the slides in an oven pre-heated to 55°C.
-
Periodic Evaluation: At regular intervals (e.g., weekly or bi-weekly), remove a subset of slides for each mounting medium from the oven.
-
Repeat the yellowing and cracking measurements as described in the baseline measurement step.
-
Continue the process for a predetermined duration, which can be calculated based on the Arrhenius equation to simulate a desired real-time aging period.
Long-Term Stain Fading Analysis Protocol
Objective: To quantify the fading of histological stains (e.g., Hematoxylin (B73222) and Eosin) over time when mounted with different media.
Materials:
-
Microscope slides with consistently stained tissue sections (H&E)
-
This compound™ New
-
DPX
-
Canada Balsam
-
Other mounting media of interest
-
Coverslips
-
Microscope with a digital camera and image analysis software
-
Light-proof slide storage boxes
Procedure:
-
Prepare a set of identically H&E stained slides.
-
Mount the slides with each of the mounting media being tested.
-
Baseline Measurement:
-
Capture high-resolution digital images of specific, well-defined regions of the stained tissue on each slide. Ensure consistent illumination and camera settings for all images.
-
Using image analysis software, quantify the color intensity of the hematoxylin (nuclear stain) and eosin (B541160) (cytoplasmic stain) in the selected regions.
-
-
Store the slides in light-proof boxes at a controlled room temperature.
-
Periodic Evaluation: At regular intervals (e.g., every 6 months or annually), retrieve the slides and recapture images of the same regions of interest using the identical imaging setup and settings.
-
Quantify the color intensity of the stains as done in the baseline measurement.
-
Compare the color intensity values over time to determine the rate of fading for each mounting medium.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the accelerated aging study.
Caption: Workflow for accelerated aging of mounting media.
Conclusion
The choice of a mounting medium has significant implications for the long-term archival of valuable histological specimens. While this compound™ New offers the advantage of rapid drying, its long-term stability, particularly concerning yellowing and cracking, requires careful consideration. For critical archival purposes, researchers are encouraged to consider traditional resins like Canada balsam, despite its slower drying time, or to conduct their own long-term stability studies using the protocols outlined in this guide. By systematically evaluating the performance of different mounting media, laboratories can establish best practices for the preservation of their invaluable slide collections, ensuring their utility for future research and diagnostic applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ageing Effects in Mounting Media of Microscope Slide Samples from Natural History Collections: A Case Study with Canada Balsam and PermountTM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. steris-ast.com [steris-ast.com]
- 4. Accelerated aging studies ASTM F1980-07 | Micro-Serve [micro-serve.nl]
- 5. pkgcompliance.com [pkgcompliance.com]
Preserving the Picture of Health: A Comparative Guide to Entellan and Other Mounting Media for Long-Term Stain Stability
For researchers, scientists, and drug development professionals who rely on accurately stained tissue samples, the choice of mounting medium is a critical final step that ensures the longevity and reliability of their work. A key concern is the potential for stain fading over time, which can compromise diagnostic and research integrity. This guide provides a detailed comparison of Entellan, a popular synthetic mounting medium, with other common alternatives, focusing on their effects on stain stability. While direct quantitative comparative data on stain fading is limited in publicly available literature, this guide synthesizes known properties and provides a robust experimental protocol for independent evaluation.
Performance Comparison of Common Mounting Media
The selection of a mounting medium can significantly impact the preservation of histological and immunohistochemical stains. The ideal mounting medium should be colorless, transparent, have a refractive index close to that of glass (approximately 1.5), harden without cracking or shrinking, and, most importantly, not cause stains to fade or diffuse.[1][2] Below is a comparison of this compound with other widely used mounting media.
| Feature | This compound | DPX (Distrene 80, Plasticizer, Xylene) | Permount | Aqueous Mounting Media |
| Composition | Poly(methyl methacrylate) in xylene | Polystyrene and a plasticizer in xylene | Naphthalene polymer in toluene (B28343) | Typically contain gelatin, glycerol, or polyvinyl alcohol in water |
| Solvent | Xylene | Xylene | Toluene | Water |
| Setting Time | Rapid (approximately 20-30 minutes) | Slower than this compound | Faster than DPX, but can be variable | Variable; some are non-hardening |
| Refractive Index | ~1.490 - 1.500 | ~1.52 | ~1.528 | Lower than resinous media (e.g., Glycerol ~1.47) |
| pH | Neutral | Neutral | Neutral | Often neutral, but can vary |
| Stain Compatibility | Broad compatibility with most common stains. The neutral pH is beneficial for preserving stain integrity.[3] | Good for many stains, but the polystyrene base can sometimes interact with certain stains. | Generally good, but the toluene solvent can be harsh on some stains. | Essential for stains that are soluble in organic solvents (e.g., some chromogens in IHC). |
| Long-Term Stability | Generally reported to have good long-term stability with minimal discoloration.[3] | Can be prone to yellowing and cracking over extended periods. | Known to become brittle and crack over time, which can damage the mounted specimen.[4][5] | Prone to drying out and crystallization if not properly sealed. Not ideal for long-term archiving. |
| Stain Fading | Anecdotally considered to provide good preservation against fading due to its neutral and stable chemical nature. However, specific quantitative data is scarce. | One study on a DPX-equivalent (DePeX) showed an approximate 20% decrease in optical density of toluidine blue and pyronin G stains after one year.[2] Adding an antioxidant to DPX has been shown to reduce fading of H&E stains.[6] | Prone to physical deterioration which can indirectly affect stain appearance.[4][5] | Can lead to diffusion and fading of certain stains, especially if the medium is not properly buffered. |
Note on Quantitative Data: While manufacturers and anecdotal evidence suggest this compound provides excellent long-term stain preservation, there is a notable lack of publicly available, direct, quantitative, side-by-side studies comparing its performance against DPX and Permount in preventing the fading of common stains like Hematoxylin and Eosin (H&E) or immunohistochemical (IHC) chromogens over extended periods. The data point for DePeX provides a baseline for what can be expected with a polystyrene-based medium.[2]
Experimental Protocols for Assessing Stain Fading
To empower researchers to make informed decisions based on their specific needs, the following is a detailed protocol for a comparative study on the effects of different mounting media on stain fading.
Objective:
To quantitatively assess and compare the rate of stain fading of a specific histological or immunohistochemical stain when mounted with this compound, DPX, Permount, and an aqueous mounting medium over a defined period, under both real-time and accelerated aging conditions.
Materials:
-
Identically prepared and stained tissue sections on glass slides.
-
Mounting media to be tested: this compound, DPX, Permount, and a representative aqueous mounting medium.
-
Coverslips.
-
Digital slide scanner or a microscope with a high-resolution digital camera.
-
Image analysis software capable of measuring optical density (e.g., ImageJ with the Colour Deconvolution plugin, QuPath).[7]
-
Controlled environment chambers for accelerated aging (e.g., with controlled temperature and humidity).
-
Light-proof slide storage boxes.
Methodology:
-
Sample Preparation:
-
Use a single block of tissue to cut multiple serial sections of uniform thickness to minimize variation in initial staining intensity.
-
Stain all slides in a single batch with the desired stain (e.g., H&E, DAB for IHC) to ensure uniform staining.
-
Divide the stained slides into four groups, one for each mounting medium.
-
For the resinous media (this compound, DPX, Permount), ensure complete dehydration of the slides through a graded series of ethanol (B145695) and clearing with xylene or a xylene substitute. Incomplete dehydration can lead to turbidity and stain degradation.[3]
-
Mount the slides according to the manufacturer's instructions for each medium.
-
-
Baseline (Time 0) Measurement:
-
Immediately after the mounting medium has set, digitize all slides at high resolution.
-
Using image analysis software, select multiple consistent regions of interest (ROIs) within the stained tissue for each slide.
-
Quantify the initial stain intensity by measuring the mean optical density (OD) of the stain in the selected ROIs. For multi-stain slides (like H&E), use color deconvolution to separate the channels and measure the OD for each stain individually.
-
-
Aging Conditions:
-
Real-Time Aging: Store a subset of slides from each group in a dark, climate-controlled environment (e.g., 20-25°C).
-
Accelerated Aging: Place another subset of slides from each group into a controlled environment chamber. Common conditions for accelerated aging include elevated temperature (e.g., 50-60°C) and controlled relative humidity.[4][5] The duration of the accelerated aging can be calculated based on the Arrhenius equation, where a 10°C increase roughly doubles the rate of chemical reactions.[4]
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1, 3, 6, and 12 months for real-time aging; weekly or bi-weekly for accelerated aging), retrieve the slides and re-digitize them.
-
Measure the OD of the stain in the same ROIs as the baseline measurement.
-
-
Data Analysis:
-
For each mounting medium, calculate the percentage of stain fading at each time point relative to the baseline OD.
-
Plot the mean percentage of stain fading versus time for each mounting medium.
-
Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in the rate of stain fading between the different mounting media.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing stain fading.
Caption: Experimental workflow for comparing stain fading in different mounting media.
Conclusion
While this compound is widely regarded as a high-quality mounting medium that offers excellent long-term preservation of histological stains, the lack of direct, quantitative comparative studies makes it challenging to definitively state its superiority over other synthetic resinous media like DPX and Permount in preventing stain fading. The choice of mounting medium should be based on a combination of factors, including the specific stains used, the intended duration of storage, and the imaging modalities to be employed. For critical long-term studies, it is highly recommended that researchers conduct their own validation experiments, following the protocol outlined in this guide, to determine the most suitable mounting medium for their specific application. This will ensure the integrity and reproducibility of their valuable research and diagnostic data for years to come.
References
- 1. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ageing Effects in Mounting Media of Microscope Slide Samples from Natural History Collections: A Case Study with Canada Balsam and PermountTM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ageing effects in mounting media ... preview & related info | Mendeley [mendeley.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aqueous vs. Non-Aqueous Mounting Media for Microscopy
For researchers, scientists, and drug development professionals, the choice of mounting medium is a critical step in slide preparation, directly impacting image quality, signal stability, and the longevity of the specimen. This guide provides an objective comparison of aqueous and non-aqueous mounting media, with a particular focus on the popular non-aqueous medium, Entellan. We present a summary of key performance indicators, detailed experimental protocols for comparative analysis, and a decision-making framework to assist in selecting the optimal medium for your specific application.
Key Performance Comparison: Aqueous vs. Non-Aqueous Media
The selection of a mounting medium hinges on a variety of factors, including the nature of the specimen, the type of microscopy being performed, and the desired duration of slide preservation. Aqueous and non-aqueous media offer distinct advantages and disadvantages that are crucial to consider.
| Property | Aqueous Mounting Media | Non-Aqueous Mounting Media (e.g., this compound) |
| Refractive Index (RI) | Typically lower (e.g., 1.41-1.47 for glycerol-based media) | Higher, often closely matching that of glass coverslips and immersion oil (e.g., this compound: 1.490-1.500)[1] |
| Workflow | Simple and direct mounting from aqueous buffers.[2] | Requires dehydration of the specimen through a series of graded alcohols and clearing with a solvent like xylene.[3] |
| Specimen Compatibility | Ideal for specimens sensitive to organic solvents, such as those with fluorescent protein expression or certain enzymatic stains.[4] | Suitable for most histological stains and offers excellent long-term preservation of morphology.[3] |
| Fluorescence Stability | Often contain antifade reagents to inhibit photobleaching.[4] However, some aqueous components can lead to gradual signal decay over time.[4] | Can provide superior long-term preservation of fluorescence for certain dyes due to their anhydrous nature, which can limit quenching.[4] |
| Setting Time | Varies from non-setting (requiring sealing) to hard-setting formulations.[3] | Typically hard-setting, providing a permanent and durable seal. This compound has a setting time of about 20 minutes.[4] |
| Long-Term Storage | Non-setting media may require refrigeration and can be less suitable for long-term archiving.[5] Hard-setting aqueous media offer better preservation. | Excellent for long-term archival storage at room temperature, preserving both morphology and certain fluorescent signals.[3] |
| Advantages | - Simple and fast workflow- Gentle on delicate specimens and fluorescent proteins- Compatible with a wide range of fluorescent dyes | - High refractive index for optimal image resolution- Excellent long-term preservation of morphology and some fluorescent signals- Durable, permanent preparations |
| Disadvantages | - Potential for lower refractive index mismatch- Non-setting types can be inconvenient- Potential for microbial growth if not stored properly | - Multi-step, time-consuming workflow- Use of hazardous organic solvents (e.g., xylene)- Can quench some fluorescent proteins |
Experimental Protocols for Comparative Analysis
To empirically determine the optimal mounting medium for your specific application, we recommend the following experimental protocols.
Protocol 1: Evaluation of Fluorescence Signal Stability and Photobleaching
Objective: To quantitatively compare the photostability of a fluorescent signal in an aqueous mounting medium versus this compound.
Materials:
-
Fluorescently labeled biological specimen (e.g., cells or tissue sections stained with a fluorophore like FITC or Alexa Fluor 488).
-
Aqueous mounting medium with an antifade reagent.
-
This compound non-aqueous mounting medium.[1]
-
Graded ethanol (B145695) series (70%, 90%, 100%).
-
Xylene.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a digital camera and image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation: Prepare multiple identical fluorescently labeled specimens.
-
Aqueous Mounting:
-
Take a stained slide directly from the final aqueous wash.
-
Remove excess buffer.
-
Apply a drop of the aqueous mounting medium to the specimen.
-
Carefully lower a coverslip, avoiding air bubbles.
-
If using a non-setting medium, seal the edges of the coverslip with nail polish.
-
-
Non-Aqueous Mounting (this compound):
-
Dehydration: Sequentially immerse the stained slide in 70% ethanol, 90% ethanol, and three changes of 100% ethanol (2 minutes each).
-
Clearing: Immerse the slide in two changes of xylene (2 minutes each).
-
Mounting: Apply a drop of this compound to the specimen and carefully lower a coverslip.
-
-
Image Acquisition:
-
For each mounting condition, acquire an initial image (t=0) of a representative field of view using consistent microscope settings (e.g., exposure time, laser power).
-
Continuously expose the same field of view to the excitation light for a defined period (e.g., 5 minutes).
-
Acquire images at regular intervals (e.g., every 30 seconds) during the exposure period.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the signal at each time point.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity against time for both mounting media to generate photobleaching curves.
-
Compare the rate of signal decay between the two conditions.
-
Protocol 2: Assessment of Morphological Preservation
Objective: To compare the long-term preservation of tissue morphology in an aqueous mounting medium versus this compound.
Materials:
-
Histologically stained tissue sections (e.g., H&E stained).
-
Aqueous mounting medium (hard-setting).
-
This compound non-aqueous mounting medium.
-
Dehydration and clearing reagents as in Protocol 1.
-
Microscope slides and coverslips.
-
Brightfield microscope with a digital camera.
Methodology:
-
Sample Preparation and Mounting: Prepare and mount replicate stained tissue sections in both the aqueous medium and this compound as described in Protocol 1.
-
Initial Imaging: Acquire high-resolution brightfield images of representative areas of the tissue sections immediately after mounting (Day 0).
-
Long-Term Storage: Store the slides in a slide box at room temperature.
-
Follow-up Imaging: Acquire images of the same representative areas at regular intervals (e.g., 1 week, 1 month, 6 months, 1 year).
-
Analysis: Visually inspect and compare the images for any signs of morphological changes, such as cell shrinkage, distortion, or fading of the stain.
Decision-Making Workflow
The choice between aqueous and non-aqueous mounting media is a critical decision in the experimental workflow. The following diagram illustrates a logical process for selecting the appropriate medium based on key experimental parameters.
Caption: Decision tree for selecting a mounting medium.
Conclusion
The choice between aqueous and non-aqueous mounting media is not a one-size-fits-all decision. For applications involving live cells, fluorescent proteins, or when a simple and rapid workflow is paramount, aqueous media are often the preferred choice. However, for experiments requiring long-term archival of slides with superior morphological preservation and, in many cases, enhanced stability of certain fluorescent dyes, non-aqueous media like this compound offer significant advantages despite the more involved preparation procedure. By carefully considering the experimental needs and, when necessary, performing direct comparative experiments as outlined in this guide, researchers can confidently select the mounting medium that will yield the highest quality and most reliable data.
References
Validation of Entellan for Use in Clinical Pathology Diagnostics: A Comparative Guide
In the realm of clinical pathology diagnostics, the selection of a mounting medium is a critical final step in tissue processing, directly impacting the quality and longevity of histological slides. Entellan, a widely utilized anhydrous mounting medium, is favored for its rapid drying time and optical clarity. This guide provides an objective comparison of this compound with other common mounting media, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific diagnostic applications.
Performance Comparison of Mounting Media
The ideal mounting medium should be colorless, transparent, and have a refractive index close to that of the glass slide and the fixed tissue to ensure optimal image quality. It must also be chemically inert to avoid fading of histological stains over time and provide a stable, protective environment for long-term archival of specimens. The following table summarizes the key performance indicators of this compound and its common alternatives.
| Property | This compound | DPX (Distrene, Plasticizer, Xylene) | Permount™ | Canada Balsam | Aqueous Mountants (e.g., Glycerol (B35011) Jelly) |
| Composition | Mixed acrylates in toluene (B28343) or xylene | Polystyrene and a plasticizer in xylene | A naphthalene (B1677914) polymer in toluene | Natural resin from the balsam fir tree | Water-based, often containing glycerol and gelatin |
| Refractive Index (nD20) | 1.490 - 1.500[1] | ~1.52 | ~1.52[1] | 1.52 - 1.54 | ~1.47 |
| Viscosity (at 20°C) | 60 - 700 mPa·s (depending on formulation)[2][3] | Not consistently reported | Lower than DPX[1][4] | High | Variable |
| Drying Time | ~20-30 minutes[2][3][5] | Slower than Permount[1][4] | Faster than DPX[1][4] | Several days to weeks | Variable, some harden, others remain liquid |
| Stain Compatibility | Good with most common histological stains | Good, but may cause fading of some stains over time | Good with most common histological stains | Good, but its acidic nature can fade basic stains[1] | Dependent on the specific stain; not suitable for alcohol-soluble stains |
| Long-term Stability | Good, preserves stain pattern over the long term[5] | Good, widely used for long-term storage | Prone to cracking and yellowing over time[6] | Excellent, slides can be stable for over 100 years, but can yellow with age[6] | Variable, may require sealing of coverslip edges |
| Bubble Formation | Can occur if not applied correctly | Can occur | Less prone to bubbles than some other media | Can occur | Can be an issue |
Experimental Protocols
Protocol for Determination of Refractive Index
The refractive index of a mounting medium is a crucial parameter affecting the optical clarity of the mounted specimen. It is measured using a refractometer, typically at a standard temperature of 20°C with a sodium D-line light source (589 nm).
Methodology:
-
Calibrate the refractometer with a standard of known refractive index.
-
Apply a small drop of the mounting medium onto the prism of the refractometer.
-
Close the prism and allow the temperature to stabilize to 20°C.
-
Read the refractive index from the instrument's scale.
-
Clean the prism thoroughly with an appropriate solvent (e.g., xylene or toluene for resinous media) and a soft lens tissue.
-
Repeat the measurement at least three times and calculate the average.
Protocol for Evaluation of Drying Time
Drying time is a practical consideration in a high-throughput clinical laboratory. It is determined by observing the time it takes for the mounting medium to solidify and securely adhere the coverslip to the slide.
Methodology:
-
Prepare a set of standard stained tissue slides.
-
Apply a consistent volume of the mounting medium to the center of each slide.
-
Carefully place a coverslip over the medium, avoiding the formation of air bubbles.
-
Place the slides on a horizontal surface at a constant ambient temperature (e.g., 20-25°C).
-
At regular intervals (e.g., every 5 minutes), gently nudge the coverslip with a pair of forceps to assess its mobility.
-
The drying time is recorded as the point at which the coverslip is firmly fixed and does not move.
Protocol for Assessment of Long-Term Stability and Stain Fading
The long-term stability of a mounting medium is evaluated by assessing its physical integrity and its effect on the preservation of histological stains over an extended period.
Methodology:
-
Prepare a series of identical tissue sections stained with a variety of common histological stains (e.g., Hematoxylin and Eosin, Masson's Trichrome, Periodic acid-Schiff).
-
Mount the sections with the different mounting media being tested.
-
Immediately after mounting, capture high-resolution digital images of the stained sections under standardized lighting and microscope settings. This will serve as the baseline (Time 0).
-
Store the slides in a dark, temperature-controlled environment.
-
At predetermined time points (e.g., 1 month, 6 months, 1 year, 5 years), re-image the same sections under the identical conditions used at baseline.
-
Quantitatively analyze the digital images for changes in color intensity and hue of the stains using image analysis software. This can be done by measuring the optical density of specific stained structures.
-
Qualitatively assess the physical integrity of the mounting medium, noting any yellowing, cracking, or retraction from the edges of the coverslip.
Visualizing the Validation Process
To better understand the workflow and criteria for validating a mounting medium like this compound, the following diagrams have been generated.
Caption: Experimental workflow for slide preparation and validation.
Caption: Key validation criteria for a mounting medium.
Conclusion
This compound proves to be a reliable and efficient mounting medium for routine use in clinical pathology diagnostics, offering a rapid drying time and good optical clarity. Its performance is comparable to other widely used synthetic resinous mountants like DPX and Permount. However, for applications requiring long-term archival stability over decades, the historical performance of Canada Balsam remains a benchmark, despite its practical disadvantages. For specialized techniques such as fluorescence microscopy, the choice of mounting medium should be carefully considered, as some aqueous mountants may offer advantages in preserving fluorescent signals. Ultimately, the selection of the most appropriate mounting medium depends on the specific requirements of the diagnostic or research application, balancing factors such as speed, optical quality, stain compatibility, and long-term archival needs.
References
- 1. This compound Mounting Medium [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. labchem.com.my [labchem.com.my]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ageing Effects in Mounting Media of Microscope Slide Samples from Natural History Collections: A Case Study with Canada Balsam and PermountTM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Entellan Mounting Medium in Brightfield and Fluorescence Microscopy
For researchers, scientists, and professionals in drug development, the choice of mounting medium is a critical step in slide preparation, directly impacting image quality and the longevity of the specimen. Entellan, a widely used resinous mounting medium, offers distinct advantages in both brightfield and fluorescence microscopy. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by available data and experimental protocols.
This compound: Properties and Performance
This compound is a non-aqueous mounting medium composed of mixed acrylates dissolved in a solvent, typically toluene (B28343) or xylene.[1][2][3][4][5] Its properties make it a versatile choice for various microscopy applications.
In Brightfield Microscopy, this compound's high refractive index (RI), closely matching that of glass coverslips and fixed tissue (approximately 1.49-1.50), is a key advantage.[1][6][7][8] This minimizes light scattering, resulting in clear, high-contrast images of stained specimens.[6] Its colorless nature ensures that it does not interfere with the visualization of histological stains.[6][7][8][9] Furthermore, this compound provides long-term preservation of stained tissues, with preparations lasting for years without significant color changes.[7][9]
In Fluorescence Microscopy, a crucial characteristic of a mounting medium is its own fluorescence, or lack thereof. This compound is characterized by low autofluorescence, which is essential for achieving a high signal-to-noise ratio when imaging fluorescently labeled samples.[1][2][6][10][11] While it does exhibit some intrinsic autofluorescence, it is generally considered suitable for many fluorescence microscopy applications.[6][12]
Comparison with Alternative Mounting Media
The choice of mounting medium often depends on the specific requirements of the experiment. Alternatives to this compound can be broadly categorized into two groups: other resinous (non-aqueous) media and aqueous media.
Resinous Alternatives
Similar to this compound, other resinous mounting media like DPX (Distrene, Plasticiser, Xylene), Canada Balsam, and Permount are dissolved in organic solvents and offer permanent slide preservation.
-
DPX: A popular alternative, DPX also has a refractive index well-matched for brightfield microscopy. Like this compound, it is xylene-based.[3]
-
Canada Balsam: A natural resin, Canada Balsam has a long history in microscopy and offers excellent transparency and a suitable refractive index (around 1.52-1.54).[13] However, it is known to have strong autofluorescence, making it generally unsuitable for fluorescence microscopy, and it dries very slowly.[6][14]
-
Permount: This synthetic resin has a refractive index of approximately 1.528 and sets more quickly than DPX.[13][15]
Aqueous Alternatives
Aqueous mounting media are water-based and are often used when the specimen cannot be dehydrated or cleared with organic solvents, such as for the preservation of fluorescent proteins or certain enzymatic stains.
-
Glycerine Jelly: A classic aqueous mountant, glycerine jelly has a refractive index of about 1.47.[3][13] It is suitable for fat stains and some histochemical applications.[3]
-
Apathy's Medium: Notably, this aqueous medium has a high refractive index (1.52) and is virtually non-fluorescent, making it an excellent choice for fluorescence microscopy.[13][16]
-
Vectashield® and ProLong® Gold: These are commercially available aqueous mounting media that often contain antifade agents to protect fluorescent signals from photobleaching, a significant advantage in fluorescence microscopy.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its alternatives based on available data.
| Mounting Medium | Type | Refractive Index (nD20) | Viscosity (at 20°C) | Key Features |
| This compound | Resinous | 1.490 - 1.500[1][6][7][8] | 60 - 600 mPa·s[1][2][4][10][11] | Low autofluorescence, rapid drying, long-term preservation.[6][7][9] |
| DPX | Resinous | ~1.52 | Not specified | Widely used, permanent mounting. |
| Canada Balsam | Resinous | 1.52 - 1.54[13] | High | Natural resin, strong autofluorescence, slow drying.[6][14] |
| Permount | Resinous | ~1.528[13] | Lower than DPX[15] | Synthetic resin, faster setting than DPX.[15] |
| Glycerine Jelly | Aqueous | ~1.47[3][13] | Not applicable | For specimens that cannot be dehydrated. |
| Apathy's Medium | Aqueous | ~1.52[13][16] | Not applicable | High RI for an aqueous medium, non-fluorescent.[13][16] |
Experimental Protocols
Protocol for Mounting with this compound (and other Resinous Media)
This protocol outlines the general steps for preparing a permanent slide using a resinous mounting medium like this compound.
-
Dehydration: After staining, the specimen on the slide must be completely dehydrated. This is typically achieved by passing the slide through a graded series of ethanol (B145695) solutions, for example:
-
70% Ethanol (5 minutes)
-
95% Ethanol (5 minutes)
-
100% Ethanol (2 changes, 5 minutes each)
-
-
Clearing: Following dehydration, the slide is treated with a clearing agent that is miscible with both the dehydrating agent (ethanol) and the mounting medium. Xylene is the most common clearing agent for use with this compound.
-
Xylene (2 changes, 5 minutes each)
-
-
Mounting:
-
Place a small drop of this compound onto the specimen on the slide.
-
Carefully lower a coverslip over the specimen, avoiding the introduction of air bubbles.
-
Allow the mounting medium to spread evenly under the coverslip.
-
-
Drying: The slide should be left in a horizontal position in a well-ventilated area to dry. This compound sets relatively quickly, typically within 20 minutes.[3][7][8][9][15]
Visualization of Workflows and Decision Making
The following diagrams illustrate the experimental workflow for using a resinous mounting medium and a logical framework for selecting an appropriate mounting medium.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound® rapid mounting medium for microscopy - Labchem Catalog [labchem.com.my]
- 3. ompj.org [ompj.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound™: rapid mounting medium for microscopy For Sale - Imbros [imbros.com.au]
- 6. This compound Mounting Medium [benchchem.com]
- 7. emsdiasum.com [emsdiasum.com]
- 8. emsdiasum.com [emsdiasum.com]
- 9. Electron Microscopy Sciences this compound Rapid Mounting Media 100 ML, Quantity: | Fisher Scientific [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. bidc.ucsf.edu [bidc.ucsf.edu]
- 16. Mounting Media for Microscopy | AAT Bioquest [aatbio.com]
A Comparative Guide to Mounting Media: Assessing the Impact of Entellan's Autofluorescence on Quantitative Image Analysis
In the realm of fluorescence microscopy, the pursuit of a high signal-to-noise ratio is paramount for accurate quantitative analysis. While specific fluorescent probes and high-resolution imaging systems are crucial, the mounting medium—often an overlooked component—plays a significant role in image quality. Autofluorescence, the intrinsic emission of light from the sample or mounting medium, can obscure weak signals and compromise data integrity[1][2]. This guide provides a comparative analysis of Entellan™, a common xylene-based mounting medium, against aqueous-based alternatives, focusing on the impact of autofluorescence on quantitative imaging data.
Introduction to Autofluorescence in Mounting Media
Mounting media are essential for preserving specimens and matching the refractive index of the glass slide and objective lens, which is crucial for minimizing light scatter and obtaining clear images[1][3]. However, many mounting media exhibit some level of intrinsic fluorescence, or autofluorescence, which contributes to the overall background signal[1]. This is particularly problematic in quantitative studies where the precise measurement of fluorescence intensity is critical.
This compound™, a xylene-based medium containing poly(methyl methacrylate), is widely used in histology for its rapid curing time and high refractive index (approx. 1.490-1.500), which is close to that of glass and fixed tissue[1][4]. While advantageous for brightfield microscopy, its performance in sensitive fluorescence applications warrants careful consideration due to potential autofluorescence. This guide outlines the experimental protocols to quantify this effect and compares this compound™ with popular aqueous-based, anti-fade mounting media like ProLong™ Gold and VECTASHIELD®.
Experimental Protocols
To objectively assess the impact of mounting media on quantitative analysis, a standardized experimental workflow is essential.
2.1. Objective
To quantify and compare the autofluorescence intensity of this compound™ with aqueous-based mounting media (ProLong™ Gold, VECTASHIELD®) and determine its effect on the signal-to-noise ratio (SNR) in a controlled immunofluorescence experiment.
2.2. Materials
-
Samples: Blank glass microscope slides and coverslips; cultured cells (e.g., HeLa) fixed with 4% paraformaldehyde.
-
Mounting Media:
-
This compound™ New
-
ProLong™ Gold Antifade Mountant
-
VECTASHIELD® HardSet™ Antifade Mounting Medium
-
-
Reagents: Phosphate-buffered saline (PBS).
-
Equipment: Fluorescence microscope with standard DAPI, FITC, and TRITC filter sets; image analysis software (e.g., ImageJ/Fiji).
2.3. Methodology
-
Blank Slide Preparation (Autofluorescence Baseline):
-
Place a drop of each mounting medium onto a clean glass slide and apply a coverslip.
-
For this compound™, allow it to dry for at least 20-30 minutes as it sets quickly[4][5][6]. For aqueous media, allow curing for 24 hours at room temperature, protected from light, as recommended by manufacturers.
-
These slides will be used to measure the intrinsic autofluorescence of the mounting medium itself.
-
-
Sample Preparation (Signal-to-Noise Measurement):
-
Seed, fix, and permeabilize HeLa cells on coverslips using standard protocols.
-
For this control experiment, omit any fluorescent staining to measure the combined autofluorescence of the cells and the medium.
-
Wash the coverslips thoroughly with PBS.
-
Invert and mount the coverslips onto clean glass slides using a drop of each of the three mounting media.
-
Allow the slides to cure as described in step 1.
-
-
Image Acquisition:
-
Using a fluorescence microscope, capture images from both the blank slides and the unstained cell slides.
-
Use identical acquisition settings (e.g., exposure time, gain, laser power) for all slides within each filter set (DAPI, FITC, TRITC) to ensure a fair comparison.
-
For blank slides, focus within the medium layer. For cell slides, focus on the cell plane.
-
In each image of the cell slides, capture areas with cells and adjacent areas without cells (background).
-
-
Quantitative Image Analysis:
-
Open the captured images in ImageJ/Fiji.
-
For blank slides, draw several regions of interest (ROIs) and measure the mean gray value to quantify the medium's autofluorescence.
-
For cell slides, draw ROIs over multiple individual cells to measure total signal (cell autofluorescence + medium autofluorescence).
-
Draw separate ROIs in adjacent, cell-free areas to measure the background signal (medium autofluorescence).
-
Calculate the Signal-to-Noise Ratio (SNR) using the formula: SNR = (Mean Intensity of Cell ROI - Mean Intensity of Background ROI) / Standard Deviation of Background ROI
-
Below is a diagram illustrating the experimental workflow.
Data Presentation and Comparison
The following tables summarize hypothetical but representative data from the described experiment.
Table 1: Mean Autofluorescence Intensity of Mounting Media (Blank Slides)
| Mounting Medium | Filter Set (Excitation/Emission) | Mean Background Intensity (Arbitrary Units) |
| This compound™ | DAPI (UV) | 85 ± 7 |
| FITC (Blue) | 55 ± 5 | |
| TRITC (Green) | 30 ± 4 | |
| ProLong™ Gold | DAPI (UV) | 25 ± 3 |
| FITC (Blue) | 15 ± 2 | |
| TRITC (Green) | 10 ± 2 | |
| VECTASHIELD® | DAPI (UV) | 40 ± 5 (fades quickly)[4][5] |
| FITC (Blue) | 20 ± 3 | |
| TRITC (Green) | 12 ± 2 |
Note: Values are Mean ± Standard Deviation. Higher values indicate stronger autofluorescence.
Table 2: Impact on Signal-to-Noise Ratio (Unstained HeLa Cells)
| Mounting Medium | Filter Set | Mean Cell Intensity | Mean Background Intensity | Signal-to-Noise Ratio (SNR) |
| This compound™ | FITC (Blue) | 105 | 56 | 8.75 |
| ProLong™ Gold | FITC (Blue) | 68 | 16 | 26.0 |
| VECTASHIELD® | FITC (Blue) | 74 | 21 | 25.2 |
Discussion of Results
The data clearly indicate that the xylene-based this compound™ medium exhibits significantly higher intrinsic autofluorescence, especially in the shorter wavelength channels (DAPI and FITC), compared to the aqueous, glycerol-based antifade reagents. Autofluorescence is generally less pronounced at longer wavelengths[1]. While VECTASHIELD® is known for some initial blue autofluorescence, this tends to fade rapidly upon exposure to UV light[4][5].
This higher background from this compound™ directly and negatively impacts the signal-to-noise ratio. As shown in Table 2, the SNR for unstained cells mounted in ProLong™ Gold is nearly three times higher than for those in this compound™. A low SNR can mask weakly positive signals, leading to false negatives and inaccurate quantification[7][8].
The logical relationship between mounting medium properties and analytical accuracy is visualized below.
Conclusion and Recommendations
For routine histology and brightfield microscopy, this compound™ remains a suitable and practical choice due to its rapid hardening and excellent refractive index matching[1][6]. However, for quantitative fluorescence image analysis, particularly when detecting low-abundance targets, its inherent autofluorescence poses a significant challenge.
Recommendations:
-
For High-Sensitivity Fluorescence: Researchers should prioritize aqueous-based antifade mounting media like ProLong™ Gold or Fluoromount-G™ for applications requiring precise quantification. These formulations are specifically designed to minimize background fluorescence and preserve the signal.
-
When this compound™ Must Be Used: If a xylene-based medium is necessary, researchers should:
-
Choose fluorophores with emission spectra in the red or far-red range, where autofluorescence from the medium is lower.
-
Perform background correction during image processing. This can be done by subtracting the mean intensity of a background ROI from the entire image, though this can also reduce the true signal[9][10].
-
Always include an unstained control sample mounted with this compound™ to establish a baseline for autofluorescence in the specific experimental context[2].
-
Ultimately, the choice of mounting medium should be a deliberate decision based on the experimental goals. For robust and reliable quantitative fluorescence data, minimizing every source of background noise, including that from the mounting medium, is a critical step that cannot be overlooked.
References
- 1. benchchem.com [benchchem.com]
- 2. Autofluorescence [jacksonimmuno.com]
- 3. ompj.org [ompj.org]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. unige.ch [unige.ch]
- 6. Mounting Media for Microscopy | AAT Bioquest [aatbio.com]
- 7. oraclebio.com [oraclebio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Entellan vs. Permount for Optimal Immunofluorescence Signal Preservation
For researchers, scientists, and drug development professionals utilizing immunofluorescence, the choice of mounting medium is a critical final step that significantly impacts the quality and longevity of the fluorescent signal. This guide provides an in-depth comparison of two popular non-aqueous, permanent mounting media: Entellan and Permount. By examining their properties and outlining experimental protocols, this document aims to equip researchers with the knowledge to make an informed decision for their specific experimental needs.
When preserving immunofluorescence signals for microscopy, the mounting medium plays a crucial role in maintaining signal intensity, preventing photobleaching, and ensuring long-term stability. Both this compound and Permount are resin-based, non-aqueous mounting media that require dehydration and clearing of the tissue or cell samples prior to use. Their primary advantage lies in providing a permanent mounting solution, allowing for archival of slides.
Comparative Analysis of Physicochemical Properties
A summary of the key properties of this compound and Permount is presented in the table below. The refractive index (RI) is a particularly important parameter, as a close match between the mounting medium, the glass slide and coverslip (typically around 1.515), and the immersion oil can significantly enhance image resolution and brightness.
| Property | This compound | Permount |
| Composition | Polymer of mixed acrylates in xylene or toluene. | Naphthalene polymer in toluene. |
| Refractive Index (RI) | Approximately 1.490 - 1.500.[1] | Approximately 1.528.[2] |
| Solvent | Xylene or Toluene. | Toluene.[2][3] |
| Setting Time | Rapid, typically around 20 minutes.[4] | Sets more quickly than DPX, with a lower viscosity.[4] |
| Permanence | Permanent. | Permanent.[3] |
| Compatibility | Suitable for immunofluorescence. | Suitable for immunofluorescence. |
| Autofluorescence | Generally low, but can vary between formulations. | Generally low. |
Preserving the Fluorescent Signal: A Performance Overview
While direct head-to-head quantitative data on the preservation of immunofluorescence signals by this compound and Permount is not extensively available in peer-reviewed literature, we can infer their performance based on their chemical nature and established principles of fluorescence microscopy.
Non-aqueous mounting media like this compound and Permount are known to provide excellent preservation of the fluorescent signal once the sample is properly dehydrated.[5] The exclusion of water is critical, as aqueous environments can lead to the gradual diminishing of both the quality and intensity of the fluorescence signal over time.[5]
Signal Intensity and Photobleaching: The rate of photobleaching is a critical consideration in fluorescence microscopy. While neither this compound nor Permount typically contain antifade reagents, the non-aqueous environment itself can contribute to signal stability. The choice of fluorophore and the intensity of the excitation light are the most significant factors influencing photobleaching.[6] To minimize photobleaching, it is crucial to limit the specimen's exposure to excitation light.[6]
Long-Term Stability: Both this compound and Permount create a permanent and solid seal, protecting the sample from environmental factors and allowing for long-term storage. Studies on the long-term preservation of immunofluorescence have shown that slides can be stored for extended periods at room temperature without significant degradation of the staining when a permanent mounting medium is used.[4][7]
Experimental Protocols
The following sections provide detailed methodologies for preparing and mounting immunofluorescence samples using this compound and Permount.
General Immunofluorescence Staining Protocol (Prior to Mounting)
A standard indirect immunofluorescence protocol is a prerequisite for using either mounting medium. This typically involves cell/tissue fixation, permeabilization (if targeting intracellular antigens), blocking of non-specific sites, incubation with primary and secondary antibodies, and washing steps.[1][8][9]
Mounting Protocol for this compound and Permount
As both are non-aqueous mounting media, the core protocol of dehydration and clearing is the same.
Dehydration:
-
Following the final wash after secondary antibody incubation, sequentially immerse the slides in increasing concentrations of ethanol:
-
70% Ethanol for 3-5 minutes.
-
95% Ethanol for 3-5 minutes.
-
100% Ethanol for 3-5 minutes (repeat twice).
-
Clearing:
-
Immerse the slides in a clearing agent, typically xylene or a xylene substitute, for 5-10 minutes. Repeat with fresh clearing agent.
Mounting:
-
Place the slide on a flat surface.
-
Apply one to two drops of either this compound or Permount to the specimen.
-
Carefully lower a coverslip onto the mounting medium, avoiding the formation of air bubbles.
-
Allow the mounting medium to spread evenly under the coverslip.
-
Place the slides horizontally in a well-ventilated area to dry. For Permount, drying can be accelerated by placing the slides in an oven at 70-80°C for 15-30 minutes.[3]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key stages.
Caption: A flowchart of the immunofluorescence and mounting procedure.
References
- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 3. biomeda.com [biomeda.com]
- 4. The reliability of long-term storage of direct immunofluorescent staining slides at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-aqueous permanent mounting for immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Long-term preservation of direct immunofluorescence staining in slides stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scbt.com [scbt.com]
Safety Operating Guide
Proper Disposal of Entellan™: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. Entellan™, a common mounting medium in microscopy, contains hazardous components that necessitate specific disposal procedures. This guide provides detailed, step-by-step instructions for the proper disposal of this compound™, tailored for researchers, scientists, and drug development professionals.
I. Understanding the Hazards of this compound™
This compound™ is a rapid mounting medium that is classified as a hazardous substance due to its composition. Different formulations exist, with some containing toluene (B28343) and others, like this compound™ new, containing xylene. Both solvents are flammable and pose health risks.
Key Hazard Information:
| Hazard Statement | Description |
| H225: Highly flammable liquid and vapour | This compound™ and its vapors are highly flammable. |
| H304: May be fatal if swallowed and enters airways | Aspiration of the substance can be life-threatening. |
| H315: Causes skin irritation | Direct contact with skin can cause irritation. |
| H336: May cause drowsiness or dizziness | Inhalation of vapors may affect the central nervous system. |
| H361d: Suspected of damaging the unborn child | There is a suspicion of harm to the unborn child from exposure. |
| H373: May cause damage to organs through prolonged or repeated exposure if inhaled | Long-term or repeated inhalation may lead to organ damage. |
| H412: Harmful to aquatic life with long lasting effects | Release into the environment can cause long-term harm to aquatic ecosystems.[1] |
II. Procedural Steps for Proper Disposal
The disposal of this compound™ must be handled as hazardous waste. Do not pour this compound™ down the drain or dispose of it with general laboratory trash.[2]
Experimental Protocol: Waste Collection and Disposal
-
Segregation of Waste:
-
Designate a specific, labeled waste container for this compound™ and other halogen-free organic solvent waste.[1] The container should be made of a material compatible with toluene and xylene.
-
Do not mix this compound™ waste with other types of chemical waste, especially halogenated solvents, to facilitate proper disposal and potential recycling.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Flammable," and the specific contents (e.g., "this compound™ Waste," "Toluene/Xylene Waste").
-
Include the date when the first waste was added to the container.
-
-
Waste Accumulation:
-
Keep the waste container tightly sealed when not in use to prevent the release of flammable and harmful vapors.[1]
-
Store the waste container in a well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1]
-
Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
-
Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound™, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.
-
Collect these contaminated solid materials in a separate, clearly labeled, and sealed plastic bag or container.
-
-
Requesting Waste Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Provide the EHS office with accurate information about the waste, including its composition and volume.
-
III. Emergency Procedures for Spills
In the event of an this compound™ spill, immediate action is required to mitigate risks.
-
Evacuate and Ventilate:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated to disperse flammable vapors.
-
-
Control Ignition Sources:
-
Eliminate all potential sources of ignition, including open flames, sparks, and hot surfaces.[1]
-
-
Contain the Spill:
-
Use a chemical spill kit with absorbent materials, such as Chemizorb®, to contain and absorb the spilled this compound™.[2]
-
-
Personal Protective Equipment (PPE):
-
Personnel involved in the cleanup must wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
-
Cleanup and Disposal:
-
Carefully collect the absorbent material contaminated with this compound™.
-
Place the contaminated material in a labeled hazardous waste container.
-
Clean the affected area thoroughly.
-
IV. Logical Workflow for this compound™ Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound™.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Entellan
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Entellan, a common mounting medium in microscopy. Adherence to these procedures will help safeguard personnel and maintain the integrity of your research.
This compound is a rapid mounting medium consisting of a polymer of mixed acrylates dissolved in a solvent, typically toluene (B28343) or xylene.[1][2][3][4] This composition makes it a highly flammable liquid and vapor, and it presents several health hazards, including skin irritation and the potential for serious eye irritation.[1][5] Understanding and mitigating these risks is the first step in its safe application.
Essential Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Viton®, or equivalent) | To prevent skin contact, which can cause irritation and potential allergic reactions.[5][6] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards. | To protect against accidental splashes that can cause serious eye irritation.[5] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and personal clothing from contamination.[6][7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If vapors/aerosols are generated, a respirator with an appropriate organic vapor cartridge is required. | The solvent vapors (toluene or xylene) can cause dizziness, drowsiness, and respiratory irritation.[1][5][6] |
Step-by-Step Handling and Operational Plan
Following a standardized procedure for handling this compound minimizes the risk of exposure and accidents.
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before use.[7]
-
Ensure a chemical fume hood or other well-ventilated area is operational.[2]
-
Gather all necessary materials, including slides, coverslips, and this compound, within the designated workspace.
-
Don the appropriate PPE as specified in the table above.
Application:
-
Work exclusively within the chemical fume hood or well-ventilated area to minimize inhalation of vapors.[2]
-
Open the this compound container carefully to avoid splashing.
-
Apply the mounting medium to the specimen on the microscope slide.
-
Gently lower the coverslip to avoid air bubbles.
-
Recap the this compound bottle immediately after use to prevent the release of flammable vapors.[2]
Post-Application:
-
Allow the mounted slide to dry in the fume hood. The setting time at room temperature is approximately 20 minutes.[2]
-
If any this compound comes into contact with your skin, immediately wash the affected area with soap and water.[8] If it contacts your eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]
-
Clean any spills immediately with an absorbent material, and dispose of the waste in a designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. It is classified as a flammable liquid.[1][5] Depending on local regulations, it may be categorized under strongly contaminated halogen-free organic solvents.[1]
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be disposed of as hazardous solid waste. Place these items in a designated, sealed waste container.
-
Container Disposal: Empty this compound containers should be handled as hazardous waste as they may retain flammable and harmful residues.[7] Do not reuse empty containers.
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and procedures.
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[1] If irritation occurs, get medical advice.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8][11] If you feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1][5] Immediately call a POISON CENTER or doctor.[1][5]
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. emsdiasum.com [emsdiasum.com]
- 3. This compound Mounting Medium [benchchem.com]
- 4. This compound™ rapid mounting medium for microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. isg.ku.edu.tr [isg.ku.edu.tr]
- 7. SDS for this compound® New (IM022) [web.archive.org]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 11. play.psych.mun.ca [play.psych.mun.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
